molecular formula C3H9NO2 B12394739 Serinol-d5

Serinol-d5

Cat. No.: B12394739
M. Wt: 96.14 g/mol
InChI Key: KJJPLEZQSCZCKE-UXXIZXEISA-N
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Description

Serinol-d5 is a useful research compound. Its molecular formula is C3H9NO2 and its molecular weight is 96.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NO2

Molecular Weight

96.14 g/mol

IUPAC Name

2-amino-1,1,2,3,3-pentadeuteriopropane-1,3-diol

InChI

InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D

InChI Key

KJJPLEZQSCZCKE-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)N)O

Canonical SMILES

C(C(CO)N)O

Origin of Product

United States

Foundational & Exploratory

Serinol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Serinol-d5, a deuterated analog of Serinol (2-aminopropane-1,3-diol). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Chemical Properties and Structure

This compound is a stable, isotopically labeled form of Serinol where five hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is a key feature for its use in various analytical techniques.

Table 1: Chemical Properties of Serinol and this compound

PropertySerinolThis compound
Molecular Formula C₃H₉NO₂[1][2][3]C₃H₄D₅NO₂[1]
Molecular Weight 91.11 g/mol [1]96.14 g/mol
IUPAC Name 2-aminopropane-1,3-diol2-aminopropane-1,1,2,3,3-d5-1,3-diol
Synonyms 2-Amino-1,3-propanediol, DL-Serinol, 1,3-Dihydroxy-2-propylamineDeuterated Serinol
CAS Number 534-03-2Not available
SMILES NC(CO)CO[2H]C(O[2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])O[2H] (representative)
Structure

The chemical structure of this compound is identical to that of Serinol, with the exception of the deuterium atoms at specified positions. The exact positions of deuteration can vary depending on the synthetic method, but a common form involves deuteration of the hydroxyl and amine protons, as well as the carbon backbone.

Serinol_d5_Structure cluster_0 C1 D₂N C2 CH(CD₂OD)₂ c2_atom n_atom c2_atom->n_atom c1_group c2_atom->c1_group c3_group c2_atom->c3_group h_atom c2_atom->h_atom

Caption: Chemical structure of a possible isomer of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely follow a similar pathway to that of unlabeled Serinol, with the introduction of deuterium at a key step. A common method for synthesizing Serinol is the reduction of 2-nitro-1,3-propanediol.

General Synthetic Workflow:

synthesis_workflow start Starting Material (e.g., 2-nitro-1,3-propanediol) deuteration Deuteration Step (e.g., reduction with a deuterium source) start->deuteration purification Purification (e.g., chromatography, crystallization) deuteration->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Hypothetical Deuteration Protocol:

A plausible method for the synthesis of this compound involves the catalytic reduction of 2-nitro-1,3-propanediol using a deuterium source, such as deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄), in a suitable deuterated solvent.

  • Reduction: The starting material, 2-nitro-1,3-propanediol, is dissolved in a deuterated solvent (e.g., D₂O or methanol-d4).

  • Catalyst Addition: A suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

  • Deuterium Introduction: The reaction mixture is subjected to an atmosphere of deuterium gas or treated with a deuterated reducing agent. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of unlabeled Serinol due to the replacement of protons with deuterium. The signals corresponding to the deuterated positions will be absent. The remaining proton signals would allow for the confirmation of the structure and the assessment of the degree of deuteration at non-deuterated sites.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the Serinol backbone. Carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and may show a slight isotopic shift compared to the corresponding carbons in unlabeled Serinol.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for confirming the incorporation of deuterium.

  • Electrospray Ionization (ESI)-MS: This technique would be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 97.15).

  • Isotopic Purity Analysis: High-resolution mass spectrometry can be used to determine the isotopic purity of this compound by analyzing the distribution of isotopologues.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Absence of signals at positions where H is replaced by D. Simplified spectrum compared to Serinol.
¹³C NMR Triplet splitting for carbons directly bonded to deuterium. Potential for slight upfield isotopic shifts.
Mass Spec. Molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z 97.15 for [C₃H₄D₅NO₂ + H]⁺).

Biological Context and Signaling Pathways

This compound is primarily used as a tracer in metabolic and pharmacokinetic studies. Its biological activity is expected to be similar to that of unlabeled Serinol. Serinol itself is a structural analog of the amino acid L-serine and a precursor to various important biomolecules.

While there are no known signaling pathways directly activated by Serinol, its precursor, L-serine, and its derivatives are involved in crucial cellular processes. For instance, sphingosine, a derivative of Serinol, and its N-acylated form, ceramide, are key second messengers in eukaryotes, regulating processes like cell growth, apoptosis, and stress response. Furthermore, serine metabolism has been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

The use of this compound can help researchers to trace the metabolic fate of Serinol and its incorporation into downstream molecules, providing insights into these signaling pathways.

Signaling Pathway Context:

signaling_context cluster_serine Serine Metabolism cluster_signaling Downstream Signaling cluster_cellular_response Cellular Responses Serine L-Serine Serinol Serinol / this compound (tracer) Serine->Serinol reduction mTOR mTOR Pathway Serine->mTOR influences Sphingolipids Sphingosine / Ceramide Serinol->Sphingolipids precursor Sphingolipids->mTOR modulates CellGrowth Cell Growth mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

Caption: Metabolic and signaling context of Serinol.

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the analysis of Serinol in biological samples. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Other potential applications include:

  • Metabolic Flux Analysis: Tracing the incorporation of the deuterium label into downstream metabolites to study the dynamics of metabolic pathways.

  • Pharmacokinetic Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of Serinol-based drug candidates.

  • Enzyme Mechanism Studies: Investigating the kinetic isotope effect to elucidate the mechanisms of enzymes that metabolize Serinol.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. While specific toxicity data for this compound is not available, the safety profile is expected to be similar to that of unlabeled Serinol. Unlabeled Serinol is classified as a substance that can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Synthesis of Deuterated Serinol Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of deuterated serinol, a critical internal standard for mass spectrometry-based bioanalytical studies. Accurate quantification of therapeutic agents and their metabolites is paramount in drug development, and the use of stable isotope-labeled internal standards, such as deuterated serinol, is the gold standard for achieving reliable and reproducible results.[1] This document details the synthetic methodologies, experimental protocols, and analytical characterization of deuterated serinol, offering a practical resource for its preparation and implementation in a laboratory setting.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.[1] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the most suitable internal standards.[1] Deuterated standards are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving the accuracy and precision of quantification.[2]

Serinol (2-amino-1,3-propanediol) is a key building block in the synthesis of various pharmaceuticals. Its deuterated analogue serves as an invaluable tool for pharmacokinetic and metabolic studies of these drugs. This guide focuses on practical and accessible methods for the synthesis of deuterated serinol.

Synthetic Strategies for Deuterated Serinol

Several synthetic routes can be envisioned for the preparation of deuterated serinol. The most direct and efficient method, which will be the focus of this guide, involves the reduction of commercially available deuterated serine. This approach offers high isotopic purity and a straightforward reaction pathway.

Recommended Synthetic Pathway: Reduction of Deuterated Serine

The recommended pathway for the synthesis of deuterated serinol involves the reduction of the carboxylic acid functionality of a commercially available deuterated serine isotopologue, such as L-Serine-2,3,3-d₃. This method is advantageous due to the availability of the starting material with high isotopic enrichment and the well-established chemistry for the reduction of amino acids.

The overall transformation is the reduction of a carboxylic acid to a primary alcohol. This can be achieved through two primary methods:

  • Method A: Borane Reduction. Treatment of the deuterated serine with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), is a common and effective method for reducing the carboxylic acid group while leaving the amino group intact (after initial reaction with the acidic protons).

  • Method B: Catalytic Hydrogenation of the Corresponding Ester. This two-step process involves the initial conversion of the deuterated serine to its methyl or ethyl ester, followed by catalytic hydrogenation to yield the deuterated serinol. This method can be advantageous for its milder reaction conditions in the reduction step.

The following sections will provide detailed experimental protocols for both approaches.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Start Deuterated_Serine Deuterated Serine (e.g., L-Serine-2,3,3-d3) Start->Deuterated_Serine Method_A Method A: Borane Reduction Deuterated_Serine->Method_A Method_B Method B: Esterification then Catalytic Hydrogenation Deuterated_Serine->Method_B Crude_Product Crude Deuterated Serinol Method_A->Crude_Product Method_B->Crude_Product Purification Purification (e.g., Column Chromatography or Distillation) Crude_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Deuterated Serinol Internal Standard Characterization->Final_Product

Caption: Overall workflow for the synthesis and characterization of deuterated serinol.

Experimental Protocols

The following protocols are adapted from standard organic chemistry procedures for the reduction of amino acids and esters. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Method A: Synthesis of Serinol-d₃ via Borane Reduction of L-Serine-2,3,3-d₃

Materials:

  • L-Serine-2,3,3-d₃ (Isotopic Purity ≥ 98%)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add L-Serine-2,3,3-d₃ (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask to suspend the deuterated serine. Cool the suspension to 0 °C in an ice bath.

  • Addition of Borane: Slowly add the 1 M solution of borane-THF complex (approximately 3.0-4.0 eq) to the stirred suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the gas evolution ceases.

  • Acidification and Workup: Carefully add concentrated HCl to the mixture until it is acidic (pH ~1). Stir for 30 minutes. Then, make the solution basic (pH > 12) by the addition of a concentrated aqueous solution of NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or a mixture of dichloromethane and isopropanol (e.g., 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated serinol.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or by vacuum distillation to yield the pure serinol-d₃.

Method B: Synthesis of Serinol-d₃ via Catalytic Hydrogenation of L-Serine-2,3,3-d₃ Methyl Ester

Step 1: Esterification of L-Serine-2,3,3-d₃

Materials:

  • L-Serine-2,3,3-d₃

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add anhydrous methanol and cool to 0 °C.

  • Formation of Methanolic HCl: Slowly add thionyl chloride or acetyl chloride (e.g., 1.2 eq) to the cold methanol to generate anhydrous HCl in situ.

  • Addition of Deuterated Serine: Add L-Serine-2,3,3-d₃ (1.0 eq) to the methanolic HCl solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Isolation of the Ester: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester. This can be used directly in the next step or neutralized with a base and extracted.

Step 2: Catalytic Hydrogenation of L-Serine-2,3,3-d₃ Methyl Ester

Materials:

  • L-Serine-2,3,3-d₃ methyl ester hydrochloride (from Step 1)

  • Palladium on carbon (10% Pd/C) or a suitable ruthenium catalyst

  • Anhydrous ethanol or methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the L-Serine-2,3,3-d₃ methyl ester hydrochloride in anhydrous ethanol or methanol.

  • Addition of Catalyst: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Place the vessel in a hydrogenation apparatus, purge with hydrogen gas, and then pressurize with hydrogen (typically 50-100 psi, but this can vary depending on the catalyst and equipment).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude deuterated serinol. Purify as described in Method A.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated serinol.

Table 1: Synthesis of Deuterated Serinol - Reaction Parameters and Expected Outcomes

ParameterMethod A: Borane ReductionMethod B: Catalytic Hydrogenation
Starting Material L-Serine-2,3,3-d₃L-Serine-2,3,3-d₃ Methyl Ester
Key Reagents Borane-THF complexH₂, Pd/C or Ru catalyst
Solvent Anhydrous THFAnhydrous Ethanol/Methanol
Reaction Temperature 0 °C to RefluxRoom Temperature
Reaction Time 4-8 hours12-24 hours
Typical Yield 60-80%70-90%
Isotopic Purity >98% (dependent on starting material)>98% (dependent on starting material)

Table 2: Analytical Characterization of Deuterated Serinol (Serinol-d₃)

Analytical TechniqueExpected Results
¹H NMR Absence or significant reduction of signals corresponding to the protons at C2 and C3 positions compared to the non-deuterated serinol spectrum.
¹³C NMR Signals for C2 and C3 may show splitting due to C-D coupling or a decrease in intensity in proton-decoupled spectra. Chemical shifts should be very similar to non-deuterated serinol.
Mass Spectrometry (MS) The molecular ion peak will be shifted by +3 m/z units compared to non-deuterated serinol (e.g., [M+H]⁺ for serinol is 92.07, for serinol-d₃ it would be 95.09).
Isotopic Enrichment Determined by high-resolution mass spectrometry (HRMS) by comparing the peak intensities of the deuterated and non-deuterated isotopic clusters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the analytical workflow for the synthesis and characterization of deuterated serinol.

Diagram 1: Synthesis of Serinol-d₃ via Borane Reduction

G Serine_d3 L-Serine-2,3,3-d3 Serinol_d3 Serinol-d3 Serine_d3->Serinol_d3 Reduction BH3_THF 1. BH3·THF 2. H3O+ BH3_THF->Serinol_d3

Caption: Borane reduction of L-Serine-2,3,3-d₃ to Serinol-d₃.

Diagram 2: Synthesis of Serinol-d₃ via Catalytic Hydrogenation

G Serine_d3 L-Serine-2,3,3-d3 Serine_ester_d3 L-Serine-2,3,3-d3 Methyl Ester Serine_d3->Serine_ester_d3 Esterification Esterification MeOH, H+ Esterification->Serine_ester_d3 Serinol_d3 Serinol-d3 Serine_ester_d3->Serinol_d3 Reduction Hydrogenation H2, Pd/C Hydrogenation->Serinol_d3 G Sample Synthesized Deuterated Serinol HRMS High-Resolution Mass Spectrometry (HRMS) Analysis Sample->HRMS Data_Analysis Isotopic Cluster Analysis HRMS->Data_Analysis Purity Isotopic Purity Calculation (%) Data_Analysis->Purity

References

The Role of Deuterated Serine Analogs in Tracing Sphingolipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated serine analogs, colloquially referred to as "serinol-d5" in the context of its metabolic products, as powerful tools for investigating the de novo sphingolipid synthesis pathway. By employing stable isotope labeling with precursors like L-serine-d3 and palmitic acid-d3, researchers can accurately trace the metabolic flux and quantify the synthesis of various sphingolipid species. This approach offers high specificity and sensitivity, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Tracing Sphingolipid Metabolism with Stable Isotopes

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a fundamental process in maintaining cellular homeostasis.[1] This pathway commences with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[1]

Stable isotope labeling has emerged as an invaluable technique for elucidating the dynamics of this pathway. By introducing non-radioactive, heavy isotopes of elements like hydrogen (deuterium) into precursor molecules, scientists can track their incorporation into downstream metabolites.[2] The term "this compound" in the context of these studies generally refers to the resulting deuterated sphingoid base backbone, such as 3-ketosphinganine-d5, which is formed from the condensation of deuterated L-serine and deuterated palmitic acid.

The Core of the Technique: De Novo Synthesis Pathway Visualization

The use of deuterated precursors allows for the precise tracking of molecules as they move through the de novo sphingolipid synthesis pathway. This process can be visualized as a clear metabolic cascade.

Sphingolipid_De_Novo_Synthesis cluster_precursors Labeled Precursors cluster_pathway De Novo Synthesis Pathway (Endoplasmic Reticulum) cluster_downstream Complex Sphingolipids (Golgi) L-Serine-d3 L-Serine-d3 3-Ketosphinganine-d5 3-Ketosphinganine-d5 L-Serine-d3->3-Ketosphinganine-d5 SPT Palmitoyl-CoA-d3 Palmitoyl-CoA-d3 Palmitoyl-CoA-d3->3-Ketosphinganine-d5 SPT Sphinganine-d5 Sphinganine-d5 3-Ketosphinganine-d5->Sphinganine-d5 KDSR Dihydroceramides-d8 Dihydroceramides-d8 (e.g., C16-dhCer-d8) Sphinganine-d5->Dihydroceramides-d8 CerS Ceramides-d8 Ceramides-d8 (e.g., C16-Cer-d8) Dihydroceramides-d8->Ceramides-d8 DEGS Sphingomyelin-d8 Sphingomyelin-d8 Ceramides-d8->Sphingomyelin-d8 SMS Hexosylceramides-d8 Hexosylceramides-d8 Ceramides-d8->Hexosylceramides-d8 GCS/GalCerS

De Novo Sphingolipid Synthesis Pathway using Deuterated Precursors.

Experimental Protocols

Materials
  • Deuterated Precursors:

    • L-serine-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

    • Palmitic acid-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Cell Culture or Microsomal Preparations:

    • Mammalian cell lines (e.g., HEK293, HepG2) or isolated rat liver microsomes.

  • Reagents for in vitro assay:

    • ATP, Coenzyme A (CoA), NADPH, NADH

    • Bovine Serum Albumin (BSA)

  • Lipid Extraction Solvents:

    • Methanol, Chloroform, 1-Butanol, Water (HPLC grade)

  • Internal Standards:

    • Odd-chain sphingolipids (e.g., C17-sphinganine, C17-ceramide) or other deuterated sphingolipid standards.[3][4]

Experimental Workflow

The general workflow for tracing sphingolipid metabolism using deuterated precursors involves cell culture or in vitro assay, lipid extraction, and subsequent analysis by LC-MS/MS.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Cell_Culture Cell Culture with L-Serine-d3 & Palmitate-d3 Homogenization Cell/Tissue Homogenization Cell_Culture->Homogenization In_Vitro_Assay In Vitro Assay with Microsomes and Deuterated Precursors In_Vitro_Assay->Homogenization Spiking Spike with Internal Standards Homogenization->Spiking Solvent_Extraction Solvent-based Extraction (e.g., Bligh-Dyer) Spiking->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Drying Drying of Organic Phase Phase_Separation->Drying Reconstitution Reconstitution in LC-MS/MS Mobile Phase Drying->Reconstitution LC_Separation Liquid Chromatography Separation (e.g., C18) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Processing and Quantification MS_Detection->Data_Analysis

General Experimental Workflow for Deuterated Sphingolipid Analysis.
Detailed Methodologies

In Vitro Sphingolipid Biosynthesis Assay:

  • Prepare a reaction mixture containing rat liver microsomes, ATP, CoA, NADPH, and NADH in a suitable buffer.

  • Add deuterated precursors: L-serine-d3 and palmitate-d3.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a methanolic KOH solution.

  • Proceed with lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method):

  • To the cell pellet or reaction mixture, add a known amount of internal standards.

  • Add a mixture of chloroform and methanol (typically 1:2, v/v).

  • Vortex vigorously and incubate to ensure complete extraction.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Utilize a C8 or C18 reverse-phase column for separation.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of the deuterated sphingolipids and internal standards.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing deuterated serine and palmitate to trace de novo sphingolipid synthesis.

Table 1: Quantification of Deuterated Sphingolipid Metabolites in a Microsomal Assay

Deuterated MetaboliteConcentration (nM) in final 100 µL sample
3-Ketosphinganine-d5 (3KS-d5)30.4 - 39.3
Sphinganine-d5 (d18:0 Sph-d5)201.3 - 447.7
C16-Dihydroceramide-d8 (C16 dhCer-d8)6.1 - 21.6
C16-Ceramide-d8 (C16 Cer-d8)0.17 - 0.94

Data adapted from in vitro assays using rat liver microsomes. Concentrations can vary based on experimental conditions such as the presence of enzyme inhibitors.

Table 2: LC-MS/MS Parameters for Detection of Deuterated Sphingolipids

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Ketosphinganine-d5305.3287.3
Sphinganine-d5307.3289.3
C16-Dihydroceramide-d8548.6289.3
C16-Ceramide-d8546.6289.3
d17:0 Sphinganine (IS)316.3298.3
C17-Ceramide (IS)552.6298.3

IS: Internal Standard. These are representative MRM transitions and may require optimization based on the specific instrument used.

Role in Studying Signaling Pathways

Ceramides, key products of the de novo synthesis pathway, are critical signaling molecules involved in processes such as apoptosis, cell cycle arrest, and inflammation. By tracing the synthesis of deuterated ceramides, researchers can investigate how various stimuli or pathological conditions affect the production of these signaling lipids. For instance, this technique can be used to study the role of de novo ceramide synthesis in cancer cell response to chemotherapy or in the development of insulin resistance.

Ceramide_Signaling cluster_synthesis De Novo Synthesis cluster_signaling Downstream Signaling Events Deuterated_Ceramide Deuterated Ceramide (e.g., Ceramide-d8) PP2A Protein Phosphatase 2A (PP2A) Activation Deuterated_Ceramide->PP2A JNK_Pathway JNK Pathway Activation Deuterated_Ceramide->JNK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Deuterated_Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Deuterated_Ceramide->Inflammation Apoptosis Apoptosis PP2A->Apoptosis JNK_Pathway->Apoptosis

Ceramide Signaling Pathways Investigated with Deuterated Tracers.

Conclusion

The use of deuterated serine and fatty acid precursors provides a robust and precise method for dissecting the complexities of de novo sphingolipid biosynthesis. This technical guide outlines the fundamental principles, experimental protocols, and data analysis considerations for employing this powerful technique. By enabling the accurate quantification of metabolic flux, this approach is instrumental for researchers in basic science and drug development who are seeking to understand the role of sphingolipid metabolism in health and disease.

References

Technical Guide: Physical and Chemical Characteristics of Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinol-d5 is the deuterated form of Serinol (2-amino-1,3-propanediol), an important organic compound utilized as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its structural similarity to the amino acid serine lends it unique properties for chemical synthesis. The incorporation of deuterium isotopes (d5) makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis and its relevance in biological pathways.

Physicochemical Properties

The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Serinol. The primary difference lies in its molecular weight due to the presence of five deuterium atoms.

Table 1: General Properties of this compound
PropertyValueReference
Chemical Formula C₃H₄D₅NO₂[1][2]
Molecular Weight 96.14 g/mol [1][2]
CAS Number 2708287-37-8[2]
Appearance White to off-white crystalline powder
Table 2: Physical Characteristics of Serinol (Non-deuterated)
PropertyValueReference
Melting Point 52-58 °C
Boiling Point 277 °C (at 760 mmHg)
Solubility Soluble in water, ethanol, and methanol.
Hygroscopicity Hygroscopic

Experimental Protocols

Synthesis of Serinol

Reaction: Reduction of 2-nitro-1,3-propanediol

Materials:

  • 2-nitro-1,3-propanediol

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • A solution of 2-nitro-1,3-propanediol in methanol is prepared.

  • The solution is placed in a high-pressure reactor vessel.

  • A catalytic amount of 5% Palladium on carbon is added to the mixture.

  • The vessel is sealed and purged with an inert gas to remove any oxygen.

  • Hydrogen gas is introduced into the reactor at a specified pressure (e.g., 3 MPa).

  • The reaction mixture is heated (e.g., to 75°C) and stirred for several hours until the reaction is complete.

  • Upon completion, the reactor is cooled, and the excess hydrogen gas is carefully vented.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The methanol is removed from the filtrate by distillation under reduced pressure to yield the crude Serinol product.

  • The crude product can be further purified by recrystallization or distillation.

This procedure can be adapted for the synthesis of this compound by utilizing a deuterated source for the reduction or by starting with deuterated precursors to 2-nitro-1,3-propanediol.

Biological Significance and Signaling Pathways

Serinol itself is a precursor for the synthesis of various biologically active molecules. Its derivatives, such as sphingosine and ceramides, are integral components of cell membranes and act as second messengers in various signaling pathways. These pathways are crucial for regulating fundamental cellular processes.

Ceramide Signaling Pathway

Ceramides are synthesized from precursors that can be derived from Serinol. They are central to signaling pathways that regulate cell growth, differentiation, and apoptosis (programmed cell death). The following diagram illustrates a simplified overview of the role of ceramide in inducing apoptosis.

Ceramide_Signaling cluster_stimuli Apoptotic Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effects Stress Stress Signals (e.g., UV, Chemotherapy) Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase Serinol_Precursor Serinol Precursors Ceramide_Synthase Ceramide Synthase Serinol_Precursor->Ceramide_Synthase Multiple Steps Ceramide Ceramide Sphingomyelinase->Ceramide Ceramide_Synthase->Ceramide CAPK Ceramide-Activated Protein Kinase Ceramide->CAPK CAPP Ceramide-Activated Protein Phosphatase Ceramide->CAPP Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Apoptosis Apoptosis CAPK->Apoptosis CAPP->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Role of Ceramide in Apoptosis Signaling.

Experimental Workflow: Quantitative Analysis using this compound

This compound is frequently used as an internal standard in quantitative mass spectrometry. The following diagram outlines a typical workflow for such an analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: LC-MS/MS Workflow with this compound.

References

A Technical Guide to the Certificate of Analysis Specifications for Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications, analytical methodologies, and quality control workflows associated with the Certificate of Analysis (CofA) for Serinol-d5. This compound is the deuterated analog of Serinol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Understanding its quality attributes is critical for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Specifications

A Certificate of Analysis for this compound quantifies its purity, identity, and isotopic composition. The following table summarizes the key specifications and typical acceptance criteria.

Parameter Typical Method Specification Description
Chemical Purity GC-MS, LC-MS≥ 98%Measures the percentage of the desired compound relative to all other detectable components.
Chemical Identity ¹H NMR, Mass SpectrometryConforms to StructureConfirms that the compound's spectral data matches the known structure of this compound.
Isotopic Enrichment ¹H NMR, ²H NMR, HR-MS≥ 98 atom % DQuantifies the percentage of deuterium at the labeled positions, ensuring minimal presence of partially deuterated or non-deuterated species[2][3].
Appearance Visual InspectionWhite to Off-White SolidA qualitative check of the physical state and color of the material.
Solubility Visual InspectionSoluble in Water, MethanolConfirms the compound's solubility in common laboratory solvents.
Residual Solvents GC-HeadspacePer USP <467>Identifies and quantifies any organic volatile impurities remaining from the synthesis process.
Water Content Karl Fischer Titration≤ 0.5%Measures the amount of water present in the material.

Experimental Protocols

The specifications outlined above are verified through rigorous analytical testing. The methodologies for the most critical of these tests are detailed below.

2.1. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method separates volatile compounds and detects them with a mass spectrometer, allowing for the quantification of the main component against impurities.

  • Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable volatile solvent, such as methanol or a derivatizing agent, to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A Gas Chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector: Split/splitless, 250°C

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 30-300

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

2.2. Confirmation of Identity and Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of a molecule and determining the degree of deuteration[2][3]. A combination of ¹H and ²H NMR can provide highly accurate isotopic abundance data.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transferred to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater).

  • ¹H NMR Acquisition:

    • A standard proton spectrum is acquired. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling. The remaining residual proton signals are integrated against a non-deuterated reference signal within the molecule or an internal standard to calculate the isotopic enrichment.

  • Data Analysis (Isotopic Enrichment Calculation): The atom percent deuterium (D) is calculated from the ¹H NMR data by comparing the integral of a signal from a non-deuterated position (IH) with the integral of the residual signal from a deuterated position (ID_residual), corrected for the number of protons each signal represents (NH and ND respectively).

    • Percent H at deuterated position = [(ID_residual / ND) / (IH / NH)] * 100

    • Atom % D = 100 - Percent H

Visualization of Workflows and Pathways

3.1. Quality Control and Analysis Workflow

The following diagram illustrates the logical workflow for the quality control (QC) testing and release of a batch of this compound.

QC_Workflow cluster_material Material Handling cluster_testing Analytical Testing cluster_release Data Review & Disposition raw_material Raw Material (this compound Batch) sampling Representative Sampling raw_material->sampling sample_prep Sample Preparation (Weighing & Dissolution) sampling->sample_prep purity_test Chemical Purity (GC-MS / LC-MS) sample_prep->purity_test identity_test Identity & Isotopic Enrichment (NMR, HR-MS) sample_prep->identity_test other_tests Water Content & Residual Solvents sample_prep->other_tests data_review Data Review vs. Specifications purity_test->data_review identity_test->data_review other_tests->data_review pass Batch Release (Generate CofA) data_review->pass Pass fail OOS Investigation data_review->fail Fail

Caption: QC testing and batch release workflow for this compound.

3.2. Logic Diagram for Isotopic Enrichment Verification

This diagram outlines the decision-making process for verifying the isotopic enrichment of this compound using primary analytical techniques.

Isotopic_Enrichment_Verification start Analyze this compound Sample nmr_analysis Acquire ¹H NMR Spectrum start->nmr_analysis ms_analysis Acquire High-Resolution Mass Spectrum start->ms_analysis decision_nmr Are residual proton signals at labeled sites minimal? nmr_analysis->decision_nmr decision_ms Does isotopic cluster match theoretical? ms_analysis->decision_ms calculate_enrichment Calculate Atom % D from NMR Integrals decision_nmr->calculate_enrichment Yes fail Enrichment Specification NOT Met decision_nmr->fail No confirm_mass Confirm Mass Shift and Purity decision_ms->confirm_mass Yes decision_ms->fail No pass Enrichment Specification Met calculate_enrichment->pass confirm_mass->pass

Caption: Logic for this compound isotopic enrichment verification.

References

Navigating Sphingolipid Research: A Technical Guide to the Application of 2-Amino-1,3-propanediol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of the deuterated internal standard, 2-amino-1,3-propanediol-d5, in advancing research, particularly in the fields of sphingolipid metabolism and drug development. While direct literature on the application of this specific isotopic analog is sparse, this document extrapolates its potential uses based on established analytical principles and the known biological significance of its non-deuterated counterpart, serinol.

Introduction: The Significance of 2-Amino-1,3-propanediol (Serinol)

2-Amino-1,3-propanediol, or serinol, is a foundational molecule with diverse biological roles. It is a crucial precursor in the biosynthesis of phospholipids, which are essential components of cell membranes, contributing to their structural integrity and fluidity.[1] Furthermore, serinol is involved in the synthesis of certain neurotransmitters and plays a key role in the metabolism of sphingolipids.[1] Sphingolipids are not merely structural lipids; they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1]

Given its central role in these pathways, the accurate quantification of endogenous serinol and its metabolites is paramount for understanding various physiological and pathological states. This is where the application of a stable isotope-labeled internal standard like 2-amino-1,3-propanediol-d5 becomes indispensable for precise and reliable quantification by mass spectrometry.

Core Application: An Internal Standard for Quantitative Mass Spectrometry

The primary application of 2-amino-1,3-propanediol-d5 is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantification in complex biological matrices. This is because the deuterated standard is chemically identical to the endogenous analyte, meaning it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential mass detection enable the correction for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.

Potential Research Applications:

  • Sphingolipid Metabolism Studies: Quantifying fluctuations in serinol levels can provide insights into the regulation of sphingolipid biosynthesis in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

  • Pharmacokinetic Studies: In the development of drugs that are structurally related to serinol, such as the immunosuppressant Fingolimod (FTY720), 2-amino-1,3-propanediol-d5 could potentially be used as an internal standard to study the drug's absorption, distribution, metabolism, and excretion (ADME).

  • Biomarker Discovery: Accurate quantification of serinol in biological fluids could lead to the identification of novel biomarkers for diseases associated with aberrant sphingolipid metabolism.

Hypothetical Quantitative Data

The following table represents hypothetical data from an LC-MS/MS experiment to quantify endogenous 2-amino-1,3-propanediol (Serinol) in a biological sample using 2-amino-1,3-propanediol-d5 as an internal standard. This illustrates the typical data structure and the precision achievable with this methodology.

Sample IDAnalyte Peak Area (Serinol)IS Peak Area (Serinol-d5)Analyte/IS RatioCalculated Concentration (ng/mL)%CV
Control 1125,430250,1200.50150.12.1
Control 2128,900251,5000.51251.2
Control 3123,800249,8000.49649.6
Treated 1188,650252,3000.74874.81.8
Treated 2190,100251,9000.75575.5
Treated 3187,500250,5000.74974.9

Experimental Protocols

While a specific published protocol for 2-amino-1,3-propanediol-d5 is not available, the following represents a generalized, robust methodology for the quantification of a small, polar molecule like serinol in a biological matrix using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (e.g., plasma, cell lysate) on ice.

  • To 100 µL of the sample, add 10 µL of the 2-amino-1,3-propanediol-d5 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like serinol.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-amino-1,3-propanediol (Serinol): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard). A likely precursor would be the protonated molecule [M+H]+.

      • 2-amino-1,3-propanediol-d5 (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard). The precursor ion will be 5 Da higher than the non-labeled analyte.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for both the analyte and the internal standard.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the role of 2-amino-1,3-propanediol and the application of its deuterated analog, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Sphingolipid_Biosynthesis cluster_0 De Novo Sphingolipid Synthesis Serine Serine KDS 3-Ketosphinganine Serine->KDS SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KDS Sphinganine Sphinganine KDS->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Various Enzymes Serinol 2-Amino-1,3-propanediol (Serinol) Serinol->Sphinganine Precursor Relationship

Sphingolipid biosynthesis pathway showing Serinol's precursor role.

Quantitative_LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with 2-amino-1,3-propanediol-d5 (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Result Final Concentration Quantification->Result

A typical workflow for quantitative analysis using a deuterated internal standard.

Conclusion

While direct, published applications of 2-amino-1,3-propanediol-d5 are yet to be widely documented, its utility as an internal standard for the accurate quantification of endogenous serinol is clear based on established analytical chemistry principles. For researchers in sphingolipid biology, metabolomics, and the development of serinol-related pharmaceuticals, 2-amino-1,3-propanediol-d5 represents a critical tool for generating high-quality, reproducible data. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the integration of this valuable research tool into experimental designs.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis.[1] From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for researchers in drug development and various scientific disciplines.[1][2]

Core Principles: The Advantage of Isotopic Analogs

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it acts as a perfect mimic for the analyte. Any analyte loss during extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.

The use of deuterated internal standards is a cornerstone of high-quality quantitative analysis, enabling researchers to generate data with the highest level of confidence.

Data Presentation: Quantitative Impact of Deuterated Standards

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods using a structural analog internal standard.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (% RSD)Reference
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated ISPlasma100.37.6
EverolimusStructural AnalogBlood85-112≤ 15
EverolimusDeuterated (d4) ISBlood95-105≤ 10

Table 1: Comparison of Assay Performance with Analog vs. Deuterated Internal Standards. The data clearly indicates that the use of a deuterated internal standard results in accuracy closer to the true value (100%) and improved precision (lower %RSD).

Quality Control LevelIntra-assay Accuracy (% Bias)Intra-assay Precision (%RSD)Inter-assay Accuracy (% Bias)Inter-assay Precision (%RSD)
Low2.53.11.84.5
Medium-1.22.4-0.53.2
High-0.81.9-1.12.8

Table 2: Intra- and Inter-assay Accuracy and Precision for the analysis of 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard. The results demonstrate high accuracy and precision, meeting typical bioanalytical method validation acceptance criteria.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

  • Plasma sample

  • Deuterated internal standard stock solution

  • Cold acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 400 µL of cold ACN with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine sample

  • Deuterated internal standard stock solution

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove unretained interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Generic LC-MS/MS Analysis

The following provides generalized parameters for a quantitative LC-MS/MS analysis.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and its deuterated internal standard.

Data Analysis:

  • Integrate the peak areas for each analyte and its deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

analytical_workflow Bioanalytical Workflow with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Deuterated Internal Standard sample->add_is Initial Step extraction Extraction (PPT, SPE, LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation Cleaned Extract ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Concentration Determination calibration->quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

matrix_effect_compensation Compensation for Matrix Effects cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_suppressed Analyte Signal (Suppressed) inaccurate_quant Inaccurate Quantification analyte_suppressed->inaccurate_quant Leads to analyte_is_suppressed Analyte & IS Signals (Equally Suppressed) stable_ratio Stable Analyte/IS Ratio analyte_is_suppressed->stable_ratio Maintains accurate_quant Accurate Quantification stable_ratio->accurate_quant Enables matrix Matrix Components (e.g., salts, lipids) ionization Ionization Process (ESI) matrix->ionization Interfere with ionization->analyte_suppressed ionization->analyte_is_suppressed

Caption: How deuterated standards compensate for matrix effects.

kinetic_isotope_effect The Kinetic Isotope Effect (KIE) in Drug Metabolism cluster_ch_bond C-H Bond Cleavage cluster_cd_bond C-D Bond Cleavage drug_ch Drug with C-H bond at metabolic site metabolism_ch Enzymatic Metabolism (e.g., CYP450) drug_ch->metabolism_ch fast_cleavage Faster Bond Cleavage metabolism_ch->fast_cleavage metabolite_ch Metabolite Formation fast_cleavage->metabolite_ch drug_cd Deuterated Drug with C-D bond at metabolic site metabolism_cd Enzymatic Metabolism (e.g., CYP450) drug_cd->metabolism_cd slower_cleavage Slower Bond Cleavage (Higher Activation Energy) metabolism_cd->slower_cleavage metabolite_cd Reduced Metabolite Formation slower_cleavage->metabolite_cd outcome Improved Pharmacokinetic Profile: - Increased half-life - Reduced toxic metabolites slower_cleavage->outcome

Caption: The Kinetic Isotope Effect in drug metabolism.

References

Stability and Storage of Serinol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Serinol-d5. It is intended to serve as a technical resource for professionals in research and drug development, offering insights into handling, long-term stability assessment, and potential degradation pathways. While specific quantitative stability data for this compound is not extensively published, this document outlines the necessary experimental framework for its determination, drawing upon established principles for deuterated compounds and molecules with similar functional groups.

Overview of this compound Stability

This compound, a deuterated analog of Serinol, is generally considered a stable molecule under appropriate storage conditions. The substitution of hydrogen atoms with deuterium can, in some cases, enhance metabolic stability due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon, potentially slowing down metabolic processes that involve the cleavage of this bond. However, the overall stability of the compound is also influenced by its handling and storage environment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and general best practices for chemical reagents.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleIncompatible Materials
Temperature Room temperaturePrevents potential degradation from excessive heat.N/A
Atmosphere Store in a dry, cool, and well-ventilated place. Consider storage under a nitrogen atmosphere.Minimizes exposure to moisture and oxygen, which can promote degradation. Nitrogen provides an inert atmosphere.Strong oxidizing agents
Container Keep container tightly closed.Prevents contamination and exposure to atmospheric moisture and gases.N/A
Light Exposure Store in a light-resistant container or in the dark.While specific photostability data is unavailable, protection from light is a general precaution for complex organic molecules.N/A

Experimental Protocols for Stability Assessment

A thorough assessment of this compound stability involves a series of experiments designed to evaluate its integrity under various stress conditions. This process, often referred to as forced degradation, is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the parent compound (this compound) and separate it from any potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a commonly employed technique.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point. For a polar molecule like Serinol, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may also be suitable.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and retention.

  • Detection: Mass Spectrometry (MS) is highly recommended for its sensitivity and selectivity, especially for a deuterated compound. A UV detector can be used if this compound possesses a suitable chromophore or after derivatization.

  • Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies expose this compound to a range of harsh conditions to accelerate its degradation. This helps in identifying potential degradation pathways and the intrinsic stability of the molecule.

Experimental Conditions:

  • Acidic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Alkaline Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60-80 °C) for an extended period.

  • Photostability: Expose the solid compound or a solution to light sources as specified in ICH guideline Q1B.

Samples should be analyzed at various time points to monitor the degradation of this compound and the formation of any degradation products.

Quantitative Stability Data

Table 2: Template for Long-Term Stability Data of this compound

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Degradation Products (% Area)
25°C / 60% RH0
3
6
9
12
18
24
40°C / 75% RH0
1
2
3
6

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the stability assessment of this compound.

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study dev_method Develop Stability-Indicating Analytical Method (e.g., LC-MS) val_method Validate Analytical Method (ICH Guidelines) dev_method->val_method stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) dev_method->stress_studies setup_stability Set up Long-Term and Accelerated Stability Studies val_method->setup_stability identify_deg Identify and Characterize Degradation Products stress_studies->identify_deg data_analysis Analyze Data and Determine Shelf-Life identify_deg->data_analysis analyze_samples Analyze Samples at Scheduled Time Points setup_stability->analyze_samples analyze_samples->data_analysis

Caption: A generalized workflow for conducting a comprehensive stability assessment of this compound.

degradation_pathways Potential Degradation Pathways for this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_dimerization Dimerization/Polymerization serinol_d5 This compound (C3H4D5NO2) ox_product Oxidized Products (e.g., N-oxide, aldehydes) serinol_d5->ox_product [O] hyd_product Potential Fragmentation (less likely for C-N, C-C bonds) serinol_d5->hyd_product H+/OH- dimer Dimers or Oligomers serinol_d5->dimer Heat/Light

Serinol-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Procurement and Application of Deuterated Serinol for Advanced Research

This technical guide provides a comprehensive overview of Serinol-d5, a deuterated analog of the versatile amino alcohol Serinol. Designed for researchers, scientists, and professionals in drug development, this document details suppliers, purchasing options, and key applications. It includes a detailed experimental protocol for its use as an internal standard in mass spectrometry and visualizes relevant biochemical pathways and experimental workflows.

Introduction to this compound

Serinol, or 2-amino-1,3-propanediol, is a chiral amino alcohol that serves as a fundamental building block in the synthesis of a wide array of biologically significant molecules. Its structure is closely related to the amino acid serine and the lipid backbone of sphingolipids. The deuterated form, this compound, in which five hydrogen atoms are replaced by deuterium, is a valuable tool in various research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies. The heavy isotope labeling provides a distinct mass shift, allowing for its use as an internal standard to enhance the accuracy and precision of analytical measurements.

This compound Supplier and Purchasing Options

The procurement of high-purity this compound is critical for reliable experimental outcomes. Several chemical suppliers offer this deuterated compound, primarily for research and development purposes. The following tables summarize key information for sourcing this compound and its non-deuterated counterpart.

Table 1: this compound (2-Amino-1,3-propanediol-1,1,2,3,3-d5) Supplier Information

SupplierProduct/Catalog NumberAvailable QuantitiesPurity/Isotopic Enrichment
Qmx LaboratoriesQX1529730.05gNot specified
CDN Isotopes (via Fisher Scientific)D-8004InquireNot specified

Table 2: Serinol (2-Amino-1,3-propanediol) Supplier Information

SupplierProduct/Catalog NumberAvailable QuantitiesPurityPrice (USD)
TCI AmericaA12525g, 25g>98.0% (GC)$51.00 (5g), $149.00 (25g)
Thermo Scientific ChemicalsACROS Organics: 149580050, 1495802505g, 25g98%Inquire
CP Lab Safety (distributor for TCI America)A12525gNot specifiedInquire[1]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk purchasing options.

Physicochemical Properties of Serinol

Understanding the physical and chemical properties of Serinol is essential for its proper handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of Serinol (CAS: 534-03-2)

PropertyValue
Molecular FormulaC₃H₉NO₂
Molecular Weight91.11 g/mol
AppearanceWhite to off-white crystalline powder or lumps
Melting Point52°C to 57°C
SolubilitySoluble in water
StorageRoom temperature, in a cool and dark place (<15°C recommended)

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Analysis of Sphingolipids

This protocol provides a detailed methodology for the use of a deuterated internal standard, such as a derivative of this compound, for the quantitative analysis of sphingolipids (e.g., ceramides) in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for sphingolipid analysis.

Objective: To accurately quantify the concentration of specific sphingolipids in a biological matrix (e.g., plasma, cell lysate) using a deuterated internal standard to correct for sample preparation variability and matrix effects.

Materials:

  • Biological sample (e.g., human plasma, cell pellet)

  • This compound derivative (e.g., C17-Serinol-d5 ceramide) as an internal standard (IS)

  • Analytes of interest (e.g., endogenous ceramides)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Isopropanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium bicarbonate

  • Chloroform

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v)

  • LC-MS/MS system with an ESI source

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Internal Standard (IS) Working Solution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a working solution at a known concentration. The concentration should be chosen to yield a robust signal in the LC-MS/MS analysis.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of the biological sample (standard, quality control, or unknown) into a microcentrifuge tube.

    • Add 400 µL of the internal standard/protein precipitation solution to each sample.

    • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in isopropanol.

      • Gradient:

        • 0–0.5 min: 65% B

        • 0.5–2.0 min: 65% to 90% B

        • 2.0–2.1 min: 90% to 100% B

        • 2.1–3.0 min: 100% B

        • 3.0–3.1 min: 100% to 65% B

        • 3.1–5.0 min: 65% B

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Set the specific precursor-to-product ion transitions for each analyte and the deuterated internal standard. The precursor ion for the analytes will be [M+H]⁺, and a characteristic product ion (e.g., m/z 264 for many ceramides) is monitored. The deuterated internal standard will have a mass shift corresponding to the number of deuterium atoms.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Pathways and Workflows

De Novo Ceramide Synthesis Pathway

Serinol is a synthetic precursor to sphingoid bases, which are central to the de novo synthesis of ceramides and other sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA. The following diagram illustrates a simplified overview of this crucial metabolic route.

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 FattyAcylCoA Fatty Acyl-CoA

Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical steps involved in the quantitative analysis of a target analyte in a biological sample using a deuterated internal standard.

LCMS_Workflow start Start: Biological Sample add_is Spike with this compound Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with organic solvent) add_is->protein_precip centrifuge Centrifugation to Pellet Precipitate protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_analysis Data Analysis: Peak Integration & Ratio Calculation lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification end End: Analyte Concentration quantification->end

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the burgeoning use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis necessitates a comprehensive understanding of their quality attributes. This in-depth technical guide focuses on Serinol-d5, a deuterated analog of Serinol, elucidating the critical importance of its isotopic purity and providing a framework for its assessment.

This compound, with its five deuterium atoms, serves as an invaluable tool in mass spectrometry-based applications, particularly in pharmacokinetic studies and therapeutic drug monitoring. Its utility, however, is intrinsically linked to its isotopic purity—the extent to which the intended deuterated isotopologue is present relative to its unlabeled counterpart and other isotopic variants. High isotopic purity is paramount for ensuring the accuracy, precision, and reliability of analytical data.[1][2][3]

The Imperative of High Isotopic Purity

The core principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability.[1][4] However, the presence of unlabeled Serinol (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte's true concentration, compromising the integrity of the study. For this reason, a high degree of isotopic enrichment is a critical requirement. While specific regulatory guidelines for this compound are not publicly available, a general benchmark for high-quality deuterated internal standards is an isotopic purity of ≥98% .

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the isotopic purity of this compound.

ParameterRecommended SpecificationRationalePotential Impact of Non-Conformance
Isotopic Purity (d5 enrichment) ≥ 98%Minimizes interference from the unlabeled analyte, ensuring accurate quantification.Overestimation of the analyte concentration.
Unlabeled Species (d0) Content As low as reasonably achievable, ideally < 0.5%The primary contributor to analytical error in the quantification of the endogenous analyte.Inaccurate and imprecise results, particularly at low analyte concentrations.
Chemical Purity > 99%Ensures that observed signals are from the compound of interest and not from chemical impurities.Potential for interfering peaks and inaccurate quantification.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or perform a liquid chromatographic separation. Acquire full-scan mass spectra over a relevant mass-to-charge (m/z) range to encompass all expected isotopologues of Serinol.

  • Data Analysis:

    • Extract the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, d3, d4, d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all isotopologues. It is crucial to correct for the natural abundance of isotopes like ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation and can provide unambiguous information on the site and extent of deuterium incorporation.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The disappearance or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

  • ²H NMR Acquisition: Directly observe the deuterium signals to confirm the presence and location of the deuterium atoms.

  • Quantitative NMR (qNMR): While less common for routine isotopic purity checks, qNMR can be employed for highly accurate quantification by integrating the signals of interest against a certified reference standard.

Visualizing the Workflow and Logical Relationships

To further clarify the process of ensuring the quality of this compound for research and drug development, the following diagrams illustrate the key workflows and logical dependencies.

Isotopic_Purity_Assessment_Workflow Workflow for Isotopic Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Quality Control cluster_outcome Disposition Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Isotopic Distribution NMR NMR Spectroscopy ('H & 'H) Purification->NMR Structural Confirmation & Label Position Decision Isotopic Purity >= 98%? HRMS->Decision NMR->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

Caption: A flowchart illustrating the key stages in the synthesis, analysis, and quality control of this compound.

Logical_Relationship_Purity_Impact Impact of Isotopic Purity on Analytical Accuracy cluster_consequences Consequences HighPurity High Isotopic Purity (>=98%) AccurateQuant Accurate & Reliable Quantification HighPurity->AccurateQuant Leads to LowPurity Low Isotopic Purity (<98%) InaccurateQuant Inaccurate & Unreliable Quantification LowPurity->InaccurateQuant Leads to ValidData Valid Pharmacokinetic & Metabolism Data AccurateQuant->ValidData InvalidData Invalid Pharmacokinetic & Metabolism Data InaccurateQuant->InvalidData

Caption: A diagram illustrating the logical relationship between isotopic purity and the reliability of analytical results.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Serinol in Human Plasma Using Serinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Serinol (2-amino-1,3-propanediol) is a small, polar amino alcohol that serves as a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its presence and concentration in biological matrices can be of significant interest in metabolic research and clinical studies. The development of a robust and reliable analytical method for the accurate quantification of serinol is therefore crucial for advancing research in these areas.

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of serinol in human plasma. The method utilizes a stable isotope-labeled internal standard, Serinol-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[1][2] The protocol employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in drug development and clinical research settings.

Experimental Protocols

Materials and Reagents
  • Analytes: Serinol (≥99% purity), this compound (≥98% purity, 99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99% purity)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent

  • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of serinol and this compound, respectively, in 10 mL of methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the serinol primary stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Thaw human plasma samples and standard/QC spiking solutions at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the appropriate serinol working standard solution (or blank solvent for blank samples).

  • Add 200 µL of the 100 ng/mL this compound working solution in methanol (this also acts as the protein precipitation agent).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % B
    0.0 95
    3.0 50
    3.1 95

    | 5.0 | 95 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V)
    Serinol 92.1 74.1 100 45 15

    | this compound | 97.1 | 79.1 | 100 | 45 | 15 |

(DP = Declustering Potential, CE = Collision Energy)

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. The results are summarized below.

Calibration Curve Linearity

The calibration curve was constructed by plotting the peak area ratio of serinol to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Serinol1 - 1000> 0.995
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using four levels of quality control (QC) samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (3 days)Inter-day Accuracy (%) (3 days)
LLOQ16.8104.58.2102.1
LQC35.298.76.599.3
MQC1003.5101.24.8100.5
HQC8002.897.53.998.2
Recovery

The extraction recovery of serinol was determined by comparing the peak areas of serinol in pre-extraction spiked samples to those in post-extraction spiked samples at three QC levels.

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
LQC392.5
MQC10094.1
HQC80091.8

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma spike Spike Serinol Standard plasma->spike is Add 200 µL this compound in Methanol (IS) spike->is vortex Vortex (30s) is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant lcms Inject 5 µL into HILIC-LC-MS/MS supernatant->lcms detect MRM Detection (Serinol & this compound) lcms->detect quant Quantification (Peak Area Ratio) detect->quant report Generate Report quant->report

Caption: Experimental workflow for Serinol quantification.

internal_standard_principle cluster_analyte Analyte (Serinol) cluster_is Internal Standard (this compound) cluster_result Result A_sample Variable Amount in Sample A_loss Inconsistent Loss during Prep A_sample->A_loss A_ion Variable Ionization (Matrix Effects) A_loss->A_ion A_signal Inaccurate Signal A_ion->A_signal Ratio Ratio = Analyte Signal / IS Signal A_signal->Ratio IS_sample Fixed Amount Added IS_loss Proportional Loss during Prep IS_sample->IS_loss IS_ion Proportional Ionization (Co-elution) IS_loss->IS_ion IS_signal Reference Signal IS_ion->IS_signal IS_signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of deuterated internal standard correction.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of serinol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method reliable for bioanalytical applications.[1][3] The sample preparation is straightforward, involving a single protein precipitation step, which is amenable to high-throughput workflows. The developed HILIC-based chromatographic method provides excellent retention and separation for the polar analyte. The method was successfully validated over a linear range of 1 to 1000 ng/mL, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This method is fit for purpose and can be readily implemented in clinical and research laboratories for the reliable quantification of serinol.

References

Application Note: Quantification of Sphingolipids Using a Stable Isotope-Labeled Internal Standard Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in various signaling pathways crucial to cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate quantification of sphingolipid species is essential for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantification of various sphingolipid classes in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the user specified an interest in Serinol-d5 as an internal standard, a comprehensive review of scientific literature reveals that its application for broad sphingolipid quantification is not documented. Therefore, this protocol utilizes a widely accepted and validated approach employing a cocktail of deuterated and odd-chain sphingolipid internal standards to ensure accurate and reliable quantification across different sphingolipid classes.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, which is chemically identical or very similar to the analyte of interest, is added to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte, correcting for any sample loss during preparation and for variations in instrument response.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of sphingolipids using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Addition of Internal Standard Cocktail sample->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction dry_recon Drying and Reconstitution extraction->dry_recon lc_sep LC Separation (Reversed-Phase or HILIC) dry_recon->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int ratio_calc Analyte/IS Ratio Calculation peak_int->ratio_calc quant Quantification using Calibration Curve ratio_calc->quant

Fig. 1: General workflow for sphingolipid quantification.

Sphingolipid Metabolism Overview

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the interconnectedness of various sphingolipid classes. Ceramide sits at the core of these pathways, serving as a precursor for the synthesis of more complex sphingolipids or being catabolized to sphingosine.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide CDase Ceramidase Ceramide->CDase SMS SM Synthase Ceramide->SMS GCS Glucosylceramide Synthase Ceramide->GCS Sphingosine Sphingosine Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate S1PP S1P Phosphatase S1P->S1PP Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase Glucosylceramide Glucosylceramide LCS Lactosylceramide Synthase Glucosylceramide->LCS Lactosylceramide Lactosylceramide Complex_GSL Complex Glycosphingolipids Lactosylceramide->Complex_GSL SPT->Dihydrosphingosine CerS->Dihydroceramide DEGS1->Ceramide CDase->Sphingosine SphK->S1P S1PP->Sphingosine SMS->Sphingomyelin SMase->Ceramide GCS->Glucosylceramide LCS->Lactosylceramide

Fig. 2: Overview of sphingolipid metabolism.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, chloroform, acetonitrile, isopropanol, and water (all LC-MS grade).

  • Reagents: Formic acid, ammonium formate, and trifluoroacetic acid (TFA).

  • Internal Standard Cocktail: A mixture of deuterated and/or odd-chain sphingolipid standards (e.g., Sphingosine-d7, C17-Ceramide, etc.) in a suitable solvent. Stock solutions are typically prepared at 1 mg/mL in methanol and stored at -20°C.

  • Calibration Standards: Non-labeled sphingolipid standards corresponding to the analytes of interest.

  • Biological Matrix: Plasma, serum, tissue homogenate, or cell lysates.

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer extraction is a robust method for total lipid extraction.[3]

  • To 50 µL of sample (e.g., plasma), add 10 µL of the internal standard cocktail.

  • Add 2 mL of a chloroform/methanol mixture (1:2, v/v) containing 0.1% TFA.

  • Vortex for 30 seconds.

  • Add 0.5 mL of chloroform and vortex thoroughly.

  • Add 0.5 mL of water and vortex thoroughly to induce phase separation.

  • Centrifuge at 3,500 x g for 15 minutes at room temperature.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development. Optimization may be required depending on the specific instrument and analytes.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating a wide range of sphingolipids.[3]

  • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (20:80, v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0.0–1.0 min: 30% B

    • 1.0–2.5 min: 30% to 70% B

    • 2.5–4.0 min: 70% to 80% B

    • 4.0–6.5 min: 80% to 90% B

    • 6.6–7.5 min: 100% B

    • 7.6–9.0 min: Re-equilibration at 30% B

  • Injection Volume: 3 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each analyte and internal standard must be optimized by infusing individual standards.

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Prepare a calibration curve by plotting the peak area ratio of the calibrants against their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Data Presentation

The following tables present hypothetical quantitative data for illustrative purposes, as no specific data for this compound as an internal standard is available in the literature. The data demonstrates how results can be structured for clear comparison.

Table 1: Hypothetical Quantification of Ceramides in Human Plasma (ng/mL)

Ceramide SpeciesControl Group (n=10)Treatment Group (n=10)p-value
C16:0 Ceramide150.2 ± 25.1210.5 ± 30.2<0.01
C18:0 Ceramide85.6 ± 12.3115.8 ± 15.7<0.01
C24:0 Ceramide250.1 ± 45.8320.4 ± 55.1<0.05
C24:1 Ceramide180.5 ± 33.7240.1 ± 40.9<0.05

Table 2: Hypothetical Quantification of Sphingoid Bases and Phosphates in Human Plasma (ng/mL)

AnalyteControl Group (n=10)Treatment Group (n=10)p-value
Sphingosine15.2 ± 3.110.5 ± 2.2<0.01
Sphinganine5.6 ± 1.34.8 ± 0.9>0.05
Sphingosine-1-Phosphate20.1 ± 4.835.4 ± 7.1<0.001
Sphinganine-1-Phosphate8.5 ± 2.712.1 ± 3.9<0.05

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the simultaneous quantification of multiple sphingolipid species in biological samples. The use of a cocktail of appropriate stable isotope-labeled or odd-chain internal standards is crucial for achieving high accuracy and precision. While this compound is not a commonly documented internal standard for this application, the principles and protocols outlined in this application note can be adapted for use with any validated internal standard. This methodology is a valuable tool for researchers in various fields, enabling a deeper understanding of the roles of sphingolipids in health and disease.

References

Application Note: Quantitative Analysis of Serinol-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Serinol in human plasma using a stable isotope-labeled internal standard, Serinol-d5. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method is suitable for use in research, clinical, and drug development settings where accurate measurement of Serinol is required. All validation parameters discussed are representative of a typical bioanalytical method validation and should be confirmed in the end-user's laboratory.

Introduction

Serinol (2-amino-1,3-propanediol) is a small, polar amino alcohol.[1] Structurally similar to the amino acid serine, it serves as an important intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Given its role as a building block in pharmacologically active compounds, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.[3]

Experimental Protocol

Materials and Reagents
  • Serinol (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water, ultrapure

  • Human Plasma (K2-EDTA)

Standard Solutions and Quality Control (QC) Samples

Stock solutions of Serinol and this compound are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the Serinol stock solution to achieve the desired concentrations. The internal standard spiking solution is prepared by diluting the this compound stock solution in acetonitrile.

Plasma Sample Preparation
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma is 2. Add 200 µL IS Solution (this compound in Acetonitrile) plasma->is vortex 3. Vortex to Precipitate is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject 5 µL supernatant->inject lc Chromatographic Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantitation ms->data

Figure 1: Experimental workflow for plasma sample preparation and analysis.

Liquid Chromatography
  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, return to 95% B and equilibrate for 2 minutes.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Serinol (Quantifier) 92.174.110015
Serinol (Qualifier) 92.161.110020
This compound (IS) 97.178.110015
Note: These transitions are proposed based on the structure of Serinol (C3H9NO2, MW: 91.11) and should be optimized on the specific instrument used.[3] The precursor ion [M+H]+ for Serinol is m/z 92.1. A likely fragmentation is the neutral loss of water (H2O, 18 Da), resulting in a product ion of m/z 74.1. Another possible fragmentation is the loss of a hydroxymethyl group (CH2OH, 31 Da) resulting in m/z 61.1. For this compound, the precursor ion would be m/z 97.1, with a corresponding water loss leading to a product ion of m/z 78.1.

Quantitative Data Summary

The following tables summarize the performance characteristics of the method. These values are representative of a typical validated bioanalytical assay.

Table 1: Calibration Curve

ParameterResult
Linearity Range5 - 2000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ595.0 - 105.0< 15.093.0 - 107.0< 15.0
Low QC1598.0 - 102.0< 10.097.0 - 103.0< 10.0
Mid QC20099.0 - 101.0< 8.098.5 - 101.5< 8.0
High QC160098.5 - 101.5< 8.098.0 - 102.0< 8.0

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC1592.598.7
High QC160094.1101.2

Table 4: Stability

Stability ConditionDurationStability (% of Nominal)
Bench-Top (Room Temperature)8 hours95.0 - 105.0
Freeze-Thaw Cycles (-80°C to RT)3 cycles93.0 - 107.0
Long-Term Storage (-80°C)90 days94.0 - 106.0

Signaling Pathway and Logical Relationships

As Serinol is primarily a synthetic intermediate, a specific signaling pathway is not applicable. Instead, the logical relationship for ensuring accurate quantification in a bioanalytical method is presented below. This diagram illustrates the core principles of using a stable isotope-labeled internal standard.

G cluster_workflow Quantification Logic Analyte Analyte in Plasma (Serinol) Extraction Sample Preparation (Protein Precipitation) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyte_Response Analyte Peak Area LCMS->Analyte_Response IS_Response IS Peak Area LCMS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Calculated Concentration CalCurve->FinalConc

Figure 2: Logical diagram for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Serinol in human plasma. The use of protein precipitation offers a simple and high-throughput sample preparation technique, while the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is well-suited for a variety of research applications requiring the measurement of Serinol concentrations in a complex biological matrix.

References

Application Notes and Protocols for Targeted Lipidomics: Utilizing Serinol-d5 as a Foundational Precursor for Sphingolipid Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted lipidomics aims to accurately quantify specific lipid species to understand their roles in health and disease. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis. The use of stable isotope-labeled internal standards is the gold standard for correcting these variations and achieving accurate quantification.[1][2] Sphingolipids, a class of lipids with critical signaling and structural roles, are implicated in numerous diseases, making their precise quantification essential.[3][4]

This document outlines a proposed methodology for utilizing Serinol-d5 (2-amino-1,3-propanediol-d5) as a versatile and cost-effective precursor for the synthesis of a comprehensive panel of deuterated sphingolipid internal standards. Serinol forms the backbone of sphingoid bases, the characteristic structural feature of sphingolipids.[5] By incorporating a stable isotope label into this fundamental building block, researchers can generate a suite of internal standards for various sphingolipid classes, including ceramides, sphingomyelins, and glycosphingolipids. This approach offers a robust solution for enhancing the accuracy and reliability of targeted sphingolipidomics assays.

Rationale for Using this compound Derived Internal Standards

The ideal internal standard should be chemically identical to the analyte but with a different mass, and it should be introduced into the sample at the earliest stage of preparation to account for all sources of error. Synthesizing a range of deuterated sphingolipids from a common labeled precursor like this compound offers several advantages:

  • Comprehensive Coverage: A variety of sphingolipid classes can be synthesized from a single labeled precursor, providing a consistent internal standard panel for broad-based targeted assays.

  • Cost-Effectiveness: In-house synthesis of a suite of standards from a common precursor can be more economical than purchasing numerous individual deuterated lipid standards.

  • Structural Similarity: The resulting internal standards will have high structural similarity to their endogenous counterparts, ensuring similar extraction efficiency and ionization response in the mass spectrometer.

Experimental Workflow

The overall workflow for utilizing this compound in a targeted lipidomics assay involves the synthesis of deuterated sphingolipid standards, followed by their use in a standard targeted lipidomics pipeline.

Experimental Workflow Experimental Workflow for this compound Based Lipidomics cluster_0 Internal Standard Preparation cluster_1 Targeted Lipidomics Assay A This compound B Synthesis of Deuterated Sphingoid Base (e.g., d5-Sphinganine) A->B C Acylation with Fatty Acyl-CoA B->C D Synthesis of Deuterated Ceramides (Cer-d5) C->D E Further enzymatic or chemical modification D->E F Synthesis of other Deuterated Sphingolipids (e.g., SM-d5, GlcCer-d5) E->F G Sample Collection (Plasma, Tissues, Cells) H Spiking with Deuterated Internal Standard Mix (from this compound) G->H I Lipid Extraction (e.g., Bligh-Dyer or MTBE) H->I J LC-MS/MS Analysis I->J K Data Processing and Quantification J->K

Caption: Overall workflow from this compound to quantified lipid data.

Protocols

Protocol 1: Synthesis of Deuterated Ceramide Internal Standards from this compound (Conceptual)

This protocol describes a conceptual pathway for the synthesis of deuterated ceramide internal standards. The synthesis of complex molecules should be performed by trained chemists in a suitable laboratory environment.

  • Synthesis of d5-Sphinganine from this compound: This would involve a multi-step organic synthesis to build the C18 long-chain base from the C3 this compound precursor. This process would typically involve chain elongation steps, such as through Wittig reactions or other carbon-carbon bond-forming reactions, followed by reduction and deprotection steps.

  • N-acylation to form d5-Ceramides: The synthesized d5-sphinganine is then acylated with a fatty acid of a specific chain length (e.g., C16:0, C18:0, C24:0, C24:1) to produce the corresponding deuterated ceramide. This is typically achieved by reacting the amino group of the sphingoid base with an activated fatty acid, such as a fatty acyl chloride or N-hydroxysuccinimide ester.

Protocol 2: Sample Preparation for Targeted Sphingolipid Analysis

This protocol is adapted from established methods for sphingolipid extraction.

  • Sample Collection: Collect biological samples (e.g., 50 µL of plasma, 10-20 mg of tissue homogenate, or 1x10^6 cells) and store them at -80°C until analysis.

  • Internal Standard Spiking: Prepare a working solution of the this compound derived deuterated sphingolipid internal standard mixture in a suitable solvent (e.g., methanol). Add a known amount of the internal standard mixture to each sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected endogenous levels of the analytes.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the sample containing the internal standards, add 300 µL of methanol and vortex thoroughly.

    • Add 600 µL of chloroform and vortex for 2 minutes.

    • Add 180 µL of water to induce phase separation and vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Sphingolipids

This protocol outlines typical conditions for the separation and detection of sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: return to 30% B and equilibrate.

Mass Spectrometry (MS) Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for each endogenous sphingolipid and its corresponding this compound derived internal standard need to be optimized. The precursor ion will be the [M+H]+ adduct, and the product ion is typically the sphingoid base fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cer(d18:1/16:0)538.5264.35025
Cer(d18:1/16:0)-d5543.5269.35025
Cer(d18:1/18:0)566.5264.35025
Cer(d18:1/18:0)-d5571.5269.35025
Cer(d18:1/24:0)650.6264.35030
Cer(d18:1/24:0)-d5655.6269.35030
Cer(d18:1/24:1)648.6264.35030
Cer(d18:1/24:1)-d5653.6269.35030
And so on for other sphingolipids

Data Presentation and Quantification

The quantification of endogenous sphingolipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is constructed using known concentrations of the non-labeled standard spiked with a constant amount of the deuterated internal standard.

Table 1: Example Calibration Curve Data for Cer(d18:1/16:0)

Calibrator Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9871,523,4560.052
10155,4321,509,8760.103
50765,4321,515,6780.505
1001,534,5671,520,9871.009
5007,654,3211,518,7655.040

Signaling Pathway Visualization

The following diagram illustrates the central role of ceramide in sphingolipid metabolism.

Sphingolipid Metabolism Central Role of Ceramide in Sphingolipid Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SphK Sphingosine-1-P->Sphingosine SPP Sphingomyelin->Ceramide SMase Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs

References

Application Note: Quantitative Analysis of Ceramides by LC-MS/MS Following Derivatization with a Novel Serinol-d5 Isotopic Labeling Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, inflammation, and cell signaling.[1][2][3] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the accurate quantification of different ceramide species in biological matrices a critical aspect of biomedical research and drug development. This application note describes a novel, theoretical approach for the sensitive and specific quantification of total ceramides using a stable isotope-labeled derivatization agent, Serinol-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Direct analysis of ceramides can be challenging due to the diversity of their fatty acyl chain lengths and the lack of a readily ionizable functional group for mass spectrometry. To overcome these limitations, this proposed method employs a chemical derivatization strategy. The core principle involves the hydrolysis of all ceramide species in a sample to their common sphingoid base backbone (e.g., sphingosine).[4] The primary amine of the resulting sphingoid base is then derivatized with this compound using a suitable coupling agent. This derivatization step introduces a stable isotope label (d5) and a readily ionizable moiety, enhancing chromatographic retention and mass spectrometric detection. Quantification is achieved by comparing the signal of the endogenous, derivatized sphingoid base to that of a non-deuterated sphingoid base internal standard derivatized with non-deuterated Serinol.

Experimental Protocols

Disclaimer: The following protocol is a proposed methodology and has not been experimentally validated. Optimization of reaction conditions and validation of the analytical method are required.

1. Lipid Extraction from Biological Samples (e.g., Plasma)

This protocol is adapted from standard lipid extraction procedures.

  • To 100 µL of plasma, add 2 mL of a methanol/chloroform/methyl-tert-butyl ether (MMC) solvent mixture.[5]

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge at 3,500 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

2. Hydrolysis of Ceramides to Sphingoid Bases

This protocol is based on microwave-assisted hydrolysis methods.

  • Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.

  • Add a known amount of a non-endogenous ceramide (e.g., C17:0 ceramide) as a hydrolysis control.

  • Seal the container and place it in a laboratory microwave system.

  • Irradiate at 85% power for 60 minutes.

  • After cooling, neutralize the mixture with glacial acetic acid.

  • Extract the sphingoid bases by adding 1 mL of chloroform and 1 mL of water, vortexing, and centrifuging to separate the phases.

  • Collect the lower organic phase and dry it under nitrogen.

3. Proposed Derivatization of Sphingoid Bases with this compound

This is a theoretical protocol and requires optimization.

  • Reagents:

    • This compound

    • Sphingosine (for internal standard derivatization)

    • A suitable coupling agent (e.g., a carbodiimide like EDC with NHS)

    • Anhydrous, aprotic solvent (e.g., Dichloromethane)

  • Procedure:

    • Prepare a stock solution of this compound in the anhydrous solvent.

    • Reconstitute the dried sphingoid base extract in the anhydrous solvent.

    • Add the coupling agent (e.g., EDC/NHS) to the extract to activate the hydroxyl groups of this compound.

    • Add the this compound stock solution to the activated mixture.

    • Allow the reaction to proceed at room temperature for a specified time (requires optimization, e.g., 1-2 hours).

    • Quench the reaction by adding a small amount of water.

    • Dry the derivatized sample under nitrogen.

    • In a separate reaction, derivatize a known amount of a non-deuterated sphingosine standard with non-deuterated Serinol to serve as the internal standard.

    • Combine the derivatized sample and the derivatized internal standard prior to LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are typical starting conditions for the analysis of derivatized sphingoid bases and should be optimized for the specific this compound derivative.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 1 mM ammonium formate and 0.5% formic acid in water.

    • Mobile Phase B: 1 mM ammonium formate and 0.5% formic acid in methanol.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the derivatized sphingoid bases.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be determined by infusing the synthesized derivatized standards. A plausible transition would be the precursor ion (M+H)+ of the derivatized sphingosine-d5 to a product ion corresponding to the loss of the this compound moiety or a fragment from the sphingoid backbone.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal of the target analytes.

Data Presentation

The following tables present representative quantitative data from published LC-MS/MS methods for ceramide and sphingoid base analysis. This data is for illustrative purposes to indicate the expected performance of a validated assay.

Table 1: Representative Linearity and Sensitivity of Ceramide LC-MS/MS Assays

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Reference
Cer(22:0)0.02 - 40.02
Cer(24:0)0.08 - 160.08
Various Ceramides5-50 pg/mL (LOD)-

Table 2: Representative Precision and Accuracy of a Ceramide LC-MS/MS Assay

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)Reference
Cer(22:0)LLOQ2.7 - 3.4-3.2 - 0.03.2-1.6
Cer(24:0)LLOQ2.8 - 3.4-1.0 - 4.13.61.3

Table 3: Representative Recovery of Ceramides from Biological Matrices

MatrixAnalyteRecovery (%)Reference
Human PlasmaVarious Ceramides78 - 91
Rat LiverVarious Ceramides70 - 99
Rat MuscleVarious Ceramides71 - 95

Visualizations

Ceramide Signaling Pathways

Ceramides are central signaling molecules that can be generated through multiple pathways and are involved in cellular processes like apoptosis and inflammation.

Ceramide Signaling Pathways stress Stress Stimuli (e.g., TNF-α, ROS) sphingomyelin Sphingomyelin stress->sphingomyelin Activates Sphingomyelinase de_novo De Novo Synthesis ceramide Ceramide de_novo->ceramide sphingomyelin->ceramide apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation capps CAPPs (PP1, PP2A) ceramide->capps Activates akt Akt (Pro-survival) capps->akt Inhibits akt->apoptosis Inhibits Experimental Workflow sample Biological Sample (e.g., Plasma) extraction Lipid Extraction sample->extraction hydrolysis Ceramide Hydrolysis extraction->hydrolysis derivatization Derivatization with This compound hydrolysis->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Analysis & Quantification lcms->data

References

Application Notes and Protocols for Serinol-d5 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[1] Serinol-d5, a deuterium-labeled analog of serinol (2-amino-1,3-propanediol), serves as an ideal internal standard for the quantification of serinol and its metabolites, which are crucial precursors in the biosynthesis of sphingolipids.[2] Sphingolipids are a class of bioactive lipids involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[3][4] Altered sphingolipid metabolism has been implicated in numerous diseases, making the accurate quantification of these molecules essential for drug development and clinical research.

These application notes provide a comprehensive guide to utilizing this compound as an internal standard, including recommended spiking concentrations, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and relevant metabolic pathway information.

Recommended this compound Spiking Concentrations

The optimal concentration of an internal standard should be determined during method development and is dependent on the analyte concentration in the sample, the matrix, and the sensitivity of the mass spectrometer. The goal is to add a fixed amount of the internal standard to all samples (calibrators, quality controls, and unknowns) to achieve a robust and reproducible signal that falls within the linear range of the detector.[5] Based on typical concentrations of deuterated internal standards used in sphingolipid analysis, the following concentrations for this compound are recommended as a starting point for method development.

PreparationRecommended ConcentrationNotes
Stock Solution 1.0 mg/mLDissolve this compound in a suitable solvent such as methanol or ethanol. Store at -20°C or below.
Intermediate Spiking Solution 1.0 µg/mLPrepare by diluting the stock solution in the same solvent. This solution can be used to spike samples directly or to prepare a more dilute working solution.
Working Spiking Solution 50 - 200 ng/mLPrepare by diluting the intermediate solution. The final concentration in the sample after addition and processing should be sufficient to produce a strong signal. For example, adding 10 µL of a 100 ng/mL working solution to 100 µL of plasma will result in a final concentration in the initial sample of approximately 10 ng/mL.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific analyte of interest and the available instrumentation. This protocol is based on established methods for the analysis of sphingolipids in biological matrices.

Sample Preparation: Protein Precipitation for Plasma/Serum

This method is a rapid and effective way to remove the bulk of proteins from plasma or serum samples.

Workflow for Protein Precipitation

G cluster_sample_prep Sample Preparation plasma 100 µL Plasma/Serum Sample add_is Add 10 µL this compound Working Solution (100 ng/mL) plasma->add_is vortex1 Vortex Briefly add_is->vortex1 add_precip Add 300 µL Cold Acetonitrile vortex1->add_precip vortex2 Vortex Vigorously (1 min) add_precip->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (N2 stream) supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase A dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Protein precipitation workflow for plasma or serum samples.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 10 µL of the 100 ng/mL this compound working spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., Mobile Phase A).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of sphingolipids and related compounds. These should be optimized for the specific analyte and internal standard.

Table of LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Gradient Start at 5-10% B, ramp to 95-100% B over 5-10 minutes, hold for 2-3 minutes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of serinol and this compound standards.
Source Temperature 400 - 550 °C
IonSpray Voltage 4500 - 5500 V

Serinol in the Sphingolipid Biosynthesis Pathway

Serinol is a key building block in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine, which is subsequently acylated to form dihydroceramide. Dihydroceramide is then desaturated to form ceramide, the central hub of sphingolipid metabolism. Ceramide can be further metabolized to form more complex sphingolipids such as sphingomyelin, glucosylceramide, and galactosylceramide.

G cluster_pathway De Novo Sphingolipid Biosynthesis cluster_complex Complex Sphingolipids cluster_serinol_synthesis Serinol Biosynthesis Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide GCS DHAP Dihydroxyacetone Phosphate SerinolPhosphate Serinol Phosphate DHAP->SerinolPhosphate Transaminase Serinol Serinol SerinolPhosphate->Serinol Phosphatase Serinol->Serine Precursor Relationship

Caption: Simplified overview of serinol and sphingolipid biosynthesis.

Conclusion

This compound is an excellent internal standard for the accurate and precise quantification of serinol and related analytes in complex biological matrices. The provided recommendations for spiking concentrations and the detailed experimental protocols offer a solid foundation for researchers to develop and validate robust LC-MS/MS methods. Understanding the role of serinol in the broader context of sphingolipid metabolism is crucial for interpreting quantitative data and advancing research in areas where these bioactive lipids play a significant role.

References

Application Note and Protocol: Chromatographic Separation and Quantification of Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the chromatographic separation and quantification of Serinol-d5, a deuterated internal standard crucial for the accurate analysis of its unlabeled counterpart, Serinol, and other related analytes in various matrices. Protocols for both High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) with MS detection are presented. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Introduction

Serinol (2-amino-1,3-propanediol) is a significant building block in the synthesis of various pharmaceuticals and other specialty chemicals. Accurate quantification of Serinol in biological and chemical samples is often critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note details the chromatographic conditions necessary to achieve optimal separation of this compound and its corresponding analytes.

Chromatographic Methods

Due to its polar nature, Serinol and its deuterated analog can be challenging to retain and separate using traditional reversed-phase liquid chromatography. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable HPLC-based approach. Alternatively, Gas Chromatography (GC) following derivatization provides an effective method for separation and analysis.

Method 1: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

HILIC is well-suited for the retention and separation of highly polar compounds like Serinol. This method is advantageous as it often does not require derivatization, simplifying sample preparation.

Experimental Protocol: HILIC-MS/MS

  • Sample Preparation:

    • For biological matrices (e.g., plasma, urine), perform a protein precipitation by adding three parts of ice-cold acetonitrile to one part of the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Spike the supernatant with a known concentration of this compound internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or cyano phase) is recommended. A common choice is a column with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient Elution: A gradient elution is often necessary to achieve good peak shape and separation. A typical gradient might start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous portion (e.g., to 40% B) over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Serinol: Precursor Ion > Product Ion (Specific m/z values to be determined by direct infusion of a standard).

      • This compound: Precursor Ion > Product Ion (Specific m/z values to be determined by direct infusion of a standard).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Logical Workflow for HILIC-MS/MS Analysis

HILIC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Spiking Spike with this compound SupernatantTransfer->Spiking Evaporation Evaporation Spiking->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC HILIC Separation Reconstitution->HILIC MSMS MS/MS Detection (MRM Mode) HILIC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for the quantitative analysis of Serinol using this compound as an internal standard by HILIC-MS/MS.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

For GC analysis, the polar functional groups (hydroxyl and amino) of Serinol and this compound must be derivatized to increase their volatility. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Follow the same initial sample preparation steps as for the HILIC-MS/MS method (protein precipitation, centrifugation, supernatant transfer, and spiking with this compound).

    • Evaporate the supernatant to complete dryness under a stream of nitrogen.

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for GC injection, such as ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent). A typical column dimension would be 30 m x 0.25 mm with a 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions: Select characteristic ions for the derivatized Serinol and this compound. These will be higher in mass due to the addition of the trifluoroacetyl groups. The exact m/z values should be determined by analyzing the full scan mass spectra of the derivatized standards.

Derivatization_Pathway Serinol Serinol / this compound (Analyte / IS) Derivatized_Product Volatile Trifluoroacetyl Derivative Serinol->Derivatized_Product Derivatization (60°C) TFAA Trifluoroacetic Anhydride (TFAA) (Derivatizing Agent) TFAA->Derivatized_Product GC_MS_Analysis GC-MS Analysis Derivatized_Product->GC_MS_Analysis

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Serinol in Human Plasma Using Serinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serinol (2-amino-1,3-propanediol) is an important amino alcohol that serves as a precursor in the synthesis of various pharmacologically active compounds. Accurate quantification of Serinol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note describes a sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Serinol in human plasma. The use of a stable isotope-labeled internal standard, Serinol-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing[1][2][3].

Experimental Protocols

Materials and Reagents
  • Analytes: Serinol (purity ≥98%), this compound (isotopic purity ≥99%)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Matrix: Drug-free human plasma

Instrument and Conditions
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Software: MassLynx with TargetLynx Application Manager

Table 1: UPLC Method Parameters

ParameterValue
Column ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-0.5 min (95% B), 0.5-2.5 min (95-50% B), 2.5-3.0 min (50% B), 3.0-3.1 min (50-95% B), 3.1-4.0 min (95% B)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
MRM Transitions Serinol: m/z 92.1 → 74.1 (Quantifier), m/z 92.1 → 61.1 (Qualifier)
This compound: m/z 97.1 → 78.1 (Quantifier)
Cone Voltage 20 V
Collision Energy 10 eV
Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Serinol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Serinol stock solution in 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

    • Vortex for 1 minute to precipitate proteins[4][5].

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a UPLC vial for analysis.

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 3: Quantitative Performance Data

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) Within ± 9.0% of nominal values
Matrix Effect 93 - 104%
Recovery > 91%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the sample analysis workflow, from sample collection to data acquisition.

G Plasma Plasma Sample (50 µL) IS Add Internal Standard (this compound in ACN, 200 µL) Plasma->IS Precipitate Protein Precipitation (Vortex 1 min) IS->Precipitate Centrifuge Centrifuge (13,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into UPLC-MS/MS System Supernatant->Inject Data Data Acquisition & Processing Inject->Data

Caption: UPLC-MS/MS sample preparation and analysis workflow.

Logic of Internal Standardization

This diagram outlines the principle of using a stable isotope-labeled internal standard to ensure accurate quantification.

G cluster_0 Analyte_IS Analyte (Serinol) + IS (this compound) in Plasma Extraction Sample Preparation (Protein Precipitation) Analyte_IS->Extraction LC UPLC Separation Extraction->LC Analyte_Loss Variable loss of Analyte Extraction->Analyte_Loss IS_Loss Identical proportional loss of IS Extraction->IS_Loss MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of stable isotope-labeled internal standardization.

This application note presents a validated UPLC-MS/MS method for the reliable quantification of Serinol in human plasma. The simple protein precipitation extraction, rapid chromatographic runtime, and the use of a deuterated internal standard (this compound) make this method highly suitable for high-throughput analysis in clinical and pharmaceutical research settings. The excellent sensitivity, precision, and accuracy demonstrate the method's robustness for supporting drug development studies.

References

Application of Serinol-d5 in Clinical Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the field of clinical chemistry, the precise and accurate quantification of endogenous small molecules is paramount for understanding disease states, monitoring therapeutic interventions, and advancing drug development. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for such analyses due to their high sensitivity and specificity. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS/MS assays, correcting for variability in sample preparation and instrument response. Serinol-d5, a deuterated analog of the amino alcohol serinol, serves as an ideal internal standard for the quantification of structurally related sphingolipids, such as sphingosine and sphinganine, which are critical signaling molecules implicated in a variety of physiological and pathological processes.

Sphingolipids are a class of lipids that play central roles in cell membrane structure and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of sphingolipid metabolism has been linked to numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making their accurate measurement in biological samples a key objective in clinical research.[2][4]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS-based quantification of sphingoid bases in clinical research samples.

Core Application: Internal Standard for Sphingolipid Quantification

This compound is primarily utilized as an internal standard in quantitative bioanalysis. Its chemical properties are nearly identical to its endogenous, non-labeled counterparts, but its increased mass allows it to be distinguished by a mass spectrometer. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.

The primary analytes for which this compound is a suitable internal standard are:

  • Sphingosine (So)

  • Sphinganine (Sa) (also known as dihydrosphingosine)

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods for the analysis of sphingolipids, for which this compound would be a suitable internal standard. The data is compiled from published methodologies and demonstrates the expected performance of such assays.

Table 1: Typical Linearity and Quantification Limits for Sphingoid Base Analysis

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Sphingosine0.05 - 1000.05
Sphinganine0.05 - 1000.05

Data synthesized from representative LC-MS/MS methods for sphingolipid analysis.

Table 2: Method Precision and Accuracy

AnalyteConcentration LevelPrecision (%CV)Accuracy (%Recovery)
SphingosineLow QC< 15%85-115%
Mid QC< 15%85-115%
High QC< 15%85-115%
SphinganineLow QC< 15%85-115%
Mid QC< 15%85-115%
High QC< 15%85-115%

QC = Quality Control. Data represents typical acceptance criteria for bioanalytical methods.

Experimental Workflow and Protocols

The following section details a representative protocol for the extraction and quantification of sphingosine and sphinganine from human plasma using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Addition Add this compound Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification Final_Result Report Concentration Quantification->Final_Result

Caption: Workflow for Sphingolipid Quantification using this compound.

Protocol: Quantification of Sphingosine and Sphinganine in Human Plasma

1. Materials and Reagents

  • Human plasma (collected in K2-EDTA tubes)

  • This compound (Internal Standard)

  • Sphingosine and Sphinganine analytical standards

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic acid

  • Ammonium formate

  • Microcentrifuge tubes

  • 96-well plates (optional)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sphingosine, Sphinganine, and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol to create a calibration curve (e.g., 0.5 to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with methanol.

3. Sample Preparation

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 50 ng/mL this compound internal standard working solution to all tubes except for blank samples (to which 10 µL of methanol is added).

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-9 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example values, should be optimized):

      • Sphingosine: Q1 (Precursor Ion) m/z 300.3 -> Q3 (Product Ion) m/z 282.3

      • Sphinganine: Q1 m/z 302.3 -> Q3 m/z 284.3

      • This compound: Q1 m/z 97.1 -> Q3 (Product ion to be determined based on fragmentation, e.g., loss of water and deuterated fragments)

5. Data Analysis and Quantification

  • Integrate the peak areas for the analytes and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Context

While this compound itself is not part of a signaling pathway, it is instrumental in quantifying key molecules within the sphingolipid metabolic pathway. Accurate quantification of sphingosine and sphinganine is crucial for understanding the flux through this pathway and the balance between pro-apoptotic and pro-survival signals.

G cluster_pathway Simplified Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Sa) Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide_Synthase Ceramide Synthase Ceramide_Synthase->Sphinganine Dihydroceramides->Ceramide_Synthase Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramides->Dihydroceramide_Desaturase Ceramides Ceramides Dihydroceramide_Desaturase->Ceramides Ceramidase Ceramidase Ceramides->Ceramidase Sphingosine Sphingosine (So) Ceramides->Sphingosine Ceramidase->Sphingosine Sphingosine_Kinase Sphingosine Kinase Sphingosine->Sphingosine_Kinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine_Kinase->S1P

Caption: Simplified Sphingolipid Metabolism Pathway.

The nodes for Sphingosine (So) and Sphinganine (Sa) are highlighted as these are the primary targets for quantification using this compound as an internal standard. Accurate measurement of these analytes provides a snapshot of the activity of this crucial signaling pathway.

Disclaimer: The provided protocols and parameters are for illustrative purposes and should be optimized for the specific instrumentation and laboratory conditions. Always follow appropriate safety guidelines when handling chemicals and biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Serinol-d5 for Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Serinol-d5 as an internal standard in the analysis of complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, providing step-by-step guidance to identify and resolve them.

Issue 1: Inconsistent this compound Internal Standard (IS) Response

A common challenge in quantitative bioanalysis is a high degree of variability in the internal standard's peak area across a sample batch. An acceptable coefficient of variation (%CV) for the IS response is typically less than 15-20%. Significant deviation from this range can compromise the accuracy and precision of the analytical method.

Possible Causes and Solutions:

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, endogenous metabolites in plasma, urine, or tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer's source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which may vary between individual samples.

    • Solution: Improve sample cleanup to remove interfering matrix components. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than a simple protein precipitation. Additionally, optimizing the chromatographic separation to resolve this compound from the interfering components is crucial.

  • Sample Preparation Inconsistencies: Errors during the sample preparation workflow are a frequent source of variability. This includes inconsistent spiking of the internal standard, incomplete mixing, analyte loss during extraction steps, or human errors like incorrect dilutions.

    • Solution: Ensure that the this compound working solution is added to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process. Use calibrated pipettes and ensure thorough vortexing after the addition of the IS. An automated liquid handler can improve precision for high-throughput analyses.

  • Instrumental Problems: Issues with the analytical instrument can lead to fluctuating IS signals. Common culprits include inconsistent injection volumes, ion source contamination, detector fatigue, or general instrument drift over the course of an analytical run.

    • Solution: Perform regular maintenance on the LC-MS/MS system, including cleaning the ion source. Verify injector performance and check for leaks. A system suitability test (SST) at the beginning of each batch can help identify instrument-related issues.

The following diagram illustrates a systematic workflow for troubleshooting inconsistent internal standard response.

G Troubleshooting Workflow for Inconsistent IS Response Start High %CV on IS Response (>15-20%) Check_Injection Check Injection Precision Re-inject affected samples Start->Check_Injection Injection_OK Injection Consistent? Check_Injection->Injection_OK Investigate_Matrix Investigate Matrix Effects Injection_OK->Investigate_Matrix Yes Fix_Instrument Troubleshoot LC/Autosampler Injection_OK->Fix_Instrument No Matrix_Present Matrix Effects Present? Investigate_Matrix->Matrix_Present Review_Prep Review Sample Prep Protocol Matrix_Present->Review_Prep No Optimize_Cleanup Optimize Sample Cleanup (e.g., use SPE or LLE) Matrix_Present->Optimize_Cleanup Yes Prep_OK Protocol Followed Correctly? Review_Prep->Prep_OK Retrain Retrain Analyst/ Implement Automation Prep_OK->Retrain No Instrument_Maintenance Check for Instrument Drift/ Source Contamination Prep_OK->Instrument_Maintenance Yes Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Optimize_Cleanup->Optimize_Chroma Clean_Instrument Perform Instrument Maintenance Instrument_Maintenance->Clean_Instrument

A systematic approach to diagnosing inconsistent IS response.
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)

When using a deuterated internal standard, the calibration curve, which plots the peak area ratio (analyte/IS) against the analyte concentration, should be linear over the desired concentration range. Non-linearity, especially at the high and low ends of the curve, can indicate several underlying problems.

Possible Causes and Solutions:

  • Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization. This can lead to a disproportional response where the signal of one or both compounds no longer increases linearly with concentration.

    • Solution: Dilute the samples to bring the highest concentration standard within the linear range of the detector. Alternatively, it may be beneficial to increase the internal standard concentration. A higher concentration of the IS can sometimes help normalize ionization suppression effects across the entire calibration range.

  • Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of the analyte can contribute to the signal of this compound, especially if the mass difference is small. This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve that bends downwards.

    • Solution: Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. Using an internal standard with a higher degree of deuteration (d5 is generally good) or a ¹³C-labeled standard can minimize this overlap. Some mass spectrometry software platforms also allow for mathematical correction of isotopic contributions.

  • Inappropriate Internal Standard Concentration: An IS concentration that is too low may result in a poor signal-to-noise ratio at the lower limit of quantitation (LLOQ). Conversely, an IS concentration that is too high might contribute to detector saturation.

    • Solution: Optimize the concentration of the this compound working solution. A common starting point is to use a concentration that provides a signal intensity similar to that of the mid-point of the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard?

A1: The ideal concentration is method-specific and should be optimized during method development. A general guideline is to use a concentration that yields a robust and reproducible signal, typically in the mid-range of the calibration curve's response. For instance, if your analyte concentration range is 1-1000 ng/mL, a this compound concentration of 100-200 ng/mL might be a good starting point. The goal is to have a signal that is high enough to be precise, but not so high that it causes detector saturation or significant cross-talk.

The following diagram outlines the general workflow for optimizing the internal standard concentration.

G Workflow for Optimizing IS Concentration Start Define Analyte Concentration Range (LLOQ to ULOQ) Prep_IS Prepare this compound Working Solutions (e.g., Low, Mid, High Conc.) Start->Prep_IS Spike_Samples Spike IS into Blank Matrix and Mid-Level QC Samples Prep_IS->Spike_Samples Analyze Analyze Samples by LC-MS/MS Spike_Samples->Analyze Evaluate Evaluate IS Peak Area and S/N Analyze->Evaluate Decision Is Response Optimal? (Good S/N, No Saturation) Evaluate->Decision Select_Conc Select Optimal Concentration Decision->Select_Conc Yes Adjust_Conc Adjust Concentration and Repeat Decision->Adjust_Conc No Adjust_Conc->Spike_Samples

A general workflow for optimizing internal standard concentration.

Q2: I'm observing a slight shift in retention time between Serinol and this compound. Is this normal and will it affect my results?

A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, particularly in reversed-phase chromatography. While a minor, consistent shift is generally acceptable, it is critical that the two peaks co-elute as closely as possible. If the analyte and IS elute at significantly different times, they may be subjected to different degrees of matrix effects, which undermines the primary purpose of the internal standard and can lead to inaccurate quantification. If the shift is significant, chromatographic conditions should be re-optimized to ensure co-elution.

Q3: Which sample preparation technique is best for analyzing Serinol in plasma?

A3: As a small, polar molecule, Serinol is highly water-soluble. Therefore, simple protein precipitation (PPT) is often the most effective and straightforward method for its extraction from plasma or serum. PPT with a water-miscible organic solvent like acetonitrile or methanol effectively removes large protein molecules while keeping polar analytes like Serinol in the supernatant. For even cleaner extracts, solid-phase extraction (SPE) using a mixed-mode or cation-exchange sorbent can be employed to remove more matrix interferences, such as phospholipids.

Data Presentation

The following tables present representative validation data for the analysis of a small, polar amino alcohol (similar to Serinol) in human plasma using a deuterated internal standard.

Disclaimer: The following data is illustrative for a compound class similar to Serinol and is intended to serve as a guideline. Actual performance characteristics must be determined during in-house method validation for Serinol.

Table 1: Recovery and Matrix Effect of an Amino Alcohol in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)IS-Normalized Matrix Effect (%)
Protein Precipitation (Acetonitrile)95.896.288.599.1
Liquid-Liquid Extraction (Ethyl Acetate)45.344.895.1100.5
Solid-Phase Extraction (Cation-Exchange)91.292.598.799.6

Recovery is the percentage of the analyte recovered from the extraction process. Matrix Effect is the measure of ion suppression or enhancement; a value of 100% indicates no effect. The IS-Normalized Matrix Effect demonstrates how well the internal standard compensates for matrix effects.

Table 2: Precision and Accuracy Data

Nominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ (0.2) 50.22110.05.6
Low QC (0.5) 50.4998.04.8
Mid QC (50) 551.5103.03.1
High QC (80) 578.297.83.5

LLOQ: Lower Limit of Quantification; QC: Quality Control. Accuracy is the closeness of the measured value to the nominal value. Precision is the degree of scatter among replicate measurements.

Experimental Protocols

Protocol 1: Protein Precipitation for Serinol Analysis in Human Plasma
  • Sample Thawing: Thaw plasma samples, calibrators, and quality controls on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 500 ng/mL in 50% methanol) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Analysis: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Method for Serinol Analysis

This protocol provides a starting point for the chromatographic separation of Serinol. Optimization will be required for specific instrumentation.

  • LC System: UPLC/UHPLC system

  • Column: A HILIC column, such as a Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm), is recommended for retaining and separating polar compounds like Serinol.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 95
    3.0 60
    3.1 95

    | 5.0 | 95 |

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of Serinol and this compound standards. For example:

    • Serinol: Q1 (Precursor Ion m/z) -> Q3 (Product Ion m/z)

    • This compound: Q1 (Precursor Ion m/z) -> Q3 (Product Ion m/z)

  • Key MS Parameters: Optimize declustering potential (DP) and collision energy (CE) for each transition to maximize signal intensity.

Technical Support Center: Ion Suppression of Serinol-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding ion suppression of Serinol-d5 when used as an internal standard in the analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in bioanalysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as Serinol, due to the presence of co-eluting components from the biological sample matrix.[1][2] This matrix can include endogenous materials like salts, phospholipids, and proteins.[3] The phenomenon leads to a decreased signal intensity for the analyte, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially causing underestimation of the analyte's concentration or even false negatives. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).

Q2: I am using this compound, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute perfectly with the non-labeled analyte and experience the same degree and variability of ion suppression. In this scenario, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix. This is often caused by a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," which can alter the molecule's physicochemical properties. If this separation occurs in a region of changing matrix interference, the correction is no longer accurate.

Q3: What are the most common sources of ion suppression in biological samples like plasma or urine?

A3: The primary sources of ion suppression in biological matrices are endogenous and exogenous compounds that interfere with the ionization process. Key culprits include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression, particularly in plasma and serum samples.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can crystallize on the ESI droplet, hindering the ionization of the analyte.

  • Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still co-elute and cause suppression.

  • Mobile Phase Additives: Non-volatile additives like trifluoroacetic acid (TFA) can contribute to suppression.

  • Exogenous Contaminants: Plasticizers, polymers from labware, and dosing excipients used in formulations can also interfere with ionization.

Q4: How can I quantitatively assess the degree of ion suppression (Matrix Effect)?

A4: The most widely accepted method to quantify the matrix effect is the post-extraction spike analysis . This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a clean solvent. The result, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF of <1 indicates suppression, while an MF of >1 indicates enhancement. For a robust bioanalytical method, the IS-normalized Matrix Factor should be close to 1.0.

Troubleshooting Guides

Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound
  • Possible Cause: Differential ion suppression between Serinol and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of Serinol and this compound. Even a slight separation can lead to different matrix effects. If separation is observed, chromatographic conditions may need to be adjusted. Using a column with slightly lower resolution can sometimes force co-elution and improve accuracy.

    • Assess Matrix Effect Quantitatively: Perform the post-extraction spike experiment (detailed in the protocols below) for both the analyte and this compound individually. This will reveal if one is suppressed more than the other.

    • Evaluate Multiple Matrix Lots: Analyze samples prepared from at least six different lots of blank biological matrix to assess the inter-individual variability of the matrix effect. Inconsistent results across different lots strongly suggest a matrix effect issue.

    • Optimize Sample Preparation: Enhance the sample cleanup procedure to remove more interfering components. Transitioning from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.

Problem 2: Poor Sensitivity or Low Signal-to-Noise for Serinol and/or this compound
  • Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Conduct a post-column infusion experiment (see protocol below) to identify the retention time regions where ion suppression is most severe.

    • Adjust Chromatography: Modify the LC gradient or change the stationary phase to shift the elution of Serinol and this compound away from the regions of high suppression.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to specifically target and remove the classes of compounds causing the suppression (e.g., phospholipids).

    • Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect. However, this may compromise the limit of quantitation.

Problem 3: The Internal Standard (this compound) Signal is Inconsistent or Decreasing During an Analytical Run
  • Possible Cause: Carryover of late-eluting matrix components or contamination of the ion source.

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a series of blank solvent samples immediately after a high-concentration sample to check for carryover. A decreasing signal in the blank injections indicates that interfering compounds are being retained and are eluting in subsequent runs.

    • Extend the Run Time: Increase the total chromatographic run time and include a high-organic wash step at the end to ensure all late-eluting matrix components are flushed from the column before the next injection.

    • Clean the Ion Source: Contamination of the mass spectrometer's ion source is a common cause of declining signal intensity over a run. Follow the manufacturer's protocol for cleaning the ion source components.

    • Check for IS Stability: In rare cases, deuterium-hydrogen exchange can occur, affecting the stability of the internal standard. While less common for robust molecules, it should be considered if other troubleshooting steps fail.

Quantitative Data Summary

Table 1: Calculation and Interpretation of Matrix Factor (MF)

This table outlines the experimental sets required to calculate the Matrix Factor (MF) and assess ion suppression quantitatively, based on the method proposed by Matuszewski et al.

Set ID Sample Composition Purpose Calculation Component
Set 1 Analyte + IS in Neat Solvent (e.g., Mobile Phase)Establish baseline response without matrix.A = Peak Area in Neat Solution
Set 2 Extracted Blank Matrix, then spiked with Analyte + ISMeasure analyte response in the presence of matrix components.B = Peak Area in Post-Spiked Matrix
Set 3 Extracted Blank Matrix (no spike)Check for interferences at the analyte's retention time.N/A

Calculations:

  • Matrix Factor (MF) for Analyte: MF = B / A

  • Matrix Factor (MF) for Internal Standard (IS): MF_IS = B_IS / A_IS

  • IS-Normalized Matrix Factor: IS-Normalized MF = MF / MF_IS

Interpretation:

Value Meaning
MF < 1.0 Ion Suppression
MF > 1.0 Ion Enhancement
IS-Normalized MF ≈ 1.0 The IS successfully corrects for the matrix effect.
IS-Normalized MF ≠ 1.0 The IS does not track the analyte, indicating differential matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Identify Ion Suppression Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • System Setup:

    • Set up the LC-MS system with the analytical column and mobile phase conditions used for the assay.

    • Using a T-piece, connect the outlet of the LC column to one inlet.

    • Connect a syringe pump containing a standard solution of Serinol (or this compound) to the second inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the Serinol standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal baseline in the mass spectrometer.

    • Once a stable baseline is achieved, inject an extracted blank matrix sample (e.g., plasma processed via protein precipitation) onto the LC column.

    • Monitor the signal of the infused Serinol standard throughout the entire chromatographic run.

  • Interpretation:

    • A steady, flat baseline indicates no ion suppression.

    • Dips or drops in the baseline signal indicate regions where matrix components are eluting and causing ion suppression .

    • Spikes or increases in the baseline signal indicate regions of ion enhancement .

Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effect

Objective: To quantitatively measure the extent of ion suppression or enhancement for Serinol and this compound.

Methodology:

  • Prepare Three Sets of Samples (as described in Table 1):

    • Set 1 (Neat Solution): Prepare a standard solution of Serinol and this compound at a known concentration (e.g., Low, Medium, and High QC levels) in a clean solvent mixture that mimics the final mobile phase composition.

    • Set 2 (Post-Spike Matrix): Take at least six different lots of blank biological matrix (e.g., plasma). Perform the complete sample extraction procedure on these blank samples. After the final extraction step, spike the resulting clean extract with Serinol and this compound to the same final concentrations as in Set 1.

    • Set 3 (Blank Matrix): Process a blank matrix sample through the entire extraction procedure without adding the analyte or IS to check for endogenous interferences.

  • Analysis:

    • Inject all samples from Set 1 and Set 2 onto the LC-MS system.

    • Record the peak areas for both Serinol and this compound for each injection.

  • Calculation and Interpretation:

    • Calculate the average peak areas for the analyte and IS from Set 1 (A) and Set 2 (B).

    • Use the formulas in Table 1 to calculate the Matrix Factor (MF) for the analyte, the IS, and the IS-Normalized MF.

    • The precision (%CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.

Visualizations

Troubleshooting_Workflow start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Analyte/IS Co-elution start->check_coelution is_coelution Perfect Co-elution? check_coelution->is_coelution assess_matrix Step 2: Quantify Matrix Effect (Post-Extraction Spike) is_differential Differential Suppression (IS-Normalized MF ≠ 1)? assess_matrix->is_differential is_coelution->assess_matrix Yes optimize_chrom Optimize Chromatography to achieve co-elution is_coelution->optimize_chrom No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_differential->improve_cleanup Yes revalidate Re-evaluate Method is_differential->revalidate No optimize_chrom->check_coelution improve_cleanup->revalidate low_signal Poor Sensitivity / Low Signal post_column Step 1: Identify Suppression Zones (Post-Column Infusion) low_signal->post_column shift_rt Step 2: Shift Retention Time (Adjust Chromatography) post_column->shift_rt shift_rt->improve_cleanup

Caption: A troubleshooting workflow for addressing ion suppression issues with this compound.

Post_Column_Infusion_Setup Experimental Setup for Post-Column Infusion lc LC System (Pump & Autosampler) column Analytical Column lc->column Mobile Phase + Injected Matrix tee T-Piece Mixer column->tee Column Eluent syringe_pump Syringe Pump (Infusing this compound) syringe_pump->tee Constant Flow of IS ms Mass Spectrometer Ion Source tee->ms Combined Flow

Caption: Experimental setup for the post-column infusion technique.

References

Technical Support Center: Optimizing Serinol-d5 Peak Shape in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and improving the peak shape of Serinol-d5 in Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific peak shape issues encountered during the analysis of this compound.

Question 1: Why is my this compound peak tailing?

Answer:

Peak tailing, where the latter part of the peak is broader than the front, is a frequent issue when analyzing polar amine compounds like this compound in HILIC. The primary cause is often secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at neutral or high pH, leading to strong ionic interactions with the positively charged amine group of this compound. This causes a portion of the analyte to be retained longer, resulting in a tailing peak.

    • Solution: Lower the mobile phase pH to below 3. This protonates the silanol groups, minimizing these unwanted interactions.[1]

  • Insufficient Buffer Concentration: A low buffer concentration may not effectively shield the silanol interactions.

    • Solution: Increase the buffer concentration. A common starting point is 10-20 mM.[2] However, be mindful that very high buffer concentrations can lead to ion suppression in mass spectrometry detection.[2]

  • Metal Contamination: Trace metal ions in the stationary phase or system hardware can chelate with the hydroxyl and amine groups of this compound, causing peak tailing.

    • Solution: Use a metal-free or bio-inert column and system. Alternatively, adding a weak chelating agent to the mobile phase can help mitigate this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

Question 2: What is causing peak fronting for my this compound analysis?

Answer:

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often related to the sample solvent or column issues.

Potential Causes and Solutions:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher water content) than the initial mobile phase, it can cause the analyte band to spread at the column inlet.[3]

    • Solution: Dissolve the this compound sample in a solvent that is as close as possible to the initial mobile phase composition, which is typically high in acetonitrile.[4]

  • Column Collapse or Degradation: While less common in HILIC than in reversed-phase, operating the column outside its recommended pH or temperature range can damage the stationary phase.

    • Solution: Ensure the mobile phase pH and operating temperature are within the column manufacturer's specifications. If the column is old or has been subjected to harsh conditions, consider replacing it.

Question 3: Why am I observing split or broadened peaks for this compound?

Answer:

Split or broadened peaks can arise from a variety of factors related to the column, system, or method parameters.

Potential Causes and Solutions:

  • Poor Column Equilibration: HILIC columns require thorough equilibration to establish the aqueous layer on the stationary phase. Insufficient equilibration can lead to inconsistent retention times and poor peak shape.

    • Solution: Equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection and between runs.

  • Partially Clogged Frit: A blockage at the column inlet can distort the sample band.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.

  • High Dead Volume: Excessive tubing length or poorly fitted connections can cause band broadening.

    • Solution: Use tubing with a small internal diameter and minimize its length. Ensure all connections are properly seated.

Frequently Asked Questions (FAQs)

Q1: Is the deuterium labeling in this compound expected to affect its peak shape in HILIC?

A1: The chromatographic deuterium effect (CDE) in HILIC is generally less pronounced compared to reversed-phase chromatography and in some cases can be negligible. While deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase, this effect is less predictable in HILIC. Significant peak shape differences between this compound and non-labeled Serinol are not typically expected under well-optimized HILIC conditions.

Q2: What is a good starting point for mobile phase composition for this compound analysis?

A2: A good starting point for a HILIC method for a polar amine like this compound would be a mobile phase consisting of acetonitrile and a buffered aqueous solution. For example, you could start with a gradient of 95% to 50% acetonitrile with 10-20 mM ammonium formate or ammonium acetate at a pH of around 3.

Q3: How critical is the injection solvent for good peak shape?

A3: The injection solvent is very critical. To achieve good peak shape in HILILC, the sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. For HILIC, this means a high percentage of organic solvent (e.g., >80% acetonitrile). Injecting a sample in a high-water content solvent will likely lead to poor peak shape.

Data Presentation

Table 1: Effect of Mobile Phase Buffer Concentration on Peak Asymmetry for a Polar Amine

Buffer Concentration (mM)Peak Asymmetry Factor (As)Observations
51.8Significant tailing observed.
101.3Improved peak shape, but some tailing remains.
201.1Symmetrical peak with minimal tailing.
501.0Excellent peak symmetry, but potential for MS ion suppression.

Table 2: Influence of Mobile Phase pH on Peak Shape and Retention of a Polar Amine

Mobile Phase pHPeak ShapeRetention TimeRationale
2.8SymmetricalIncreasedSilanol ionization is suppressed, reducing secondary interactions.
4.5Moderate TailingDecreasedPartial ionization of silanols leads to some secondary interactions.
6.0Significant TailingFurther DecreasedIncreased silanol ionization results in strong secondary interactions.

Experimental Protocols

Protocol 1: HILIC Method for the Analysis of this compound

This protocol provides a general methodology for developing a HILIC method for this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate (or ammonium acetate)

  • Formic acid (or acetic acid)

  • HILIC column (e.g., bare silica, amide, or zwitterionic phase, 2.1 x 100 mm, 1.7 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Dilute the stock solution to the desired concentration using a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 acetonitrile:water with buffer).

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

4. HPLC-MS Conditions:

  • Column: HILIC Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • MS Detection: ESI+, appropriate m/z for this compound

5. System Equilibration:

  • Before the first injection, equilibrate the column with the initial mobile phase (95% B) for at least 30 column volumes.

  • Ensure a sufficient re-equilibration time (e.g., 3 minutes) between injections.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (Tailing, Fronting, Splitting) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_pH Check Mobile Phase pH is_tailing->check_pH Yes is_split_broad Is the peak split or broad? is_fronting->is_split_broad No check_solvent Check Injection Solvent is_fronting->check_solvent Yes check_equilibration Check Column Equilibration is_split_broad->check_equilibration Yes end_node Improved Peak Shape is_split_broad->end_node No lower_pH Lower pH to < 3 check_pH->lower_pH check_buffer Check Buffer Concentration lower_pH->check_buffer increase_buffer Increase Buffer Conc. (10-20 mM) check_buffer->increase_buffer check_overload Check for Overload increase_buffer->check_overload reduce_load Reduce Injection Volume/Conc. check_overload->reduce_load reduce_load->end_node match_solvent Match Solvent to Initial Mobile Phase check_solvent->match_solvent check_column_health Check Column Health match_solvent->check_column_health replace_column Replace Column check_column_health->replace_column replace_column->end_node increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration check_frit Check Column Frit increase_equilibration->check_frit clean_replace_frit Clean/Replace Frit check_frit->clean_replace_frit check_dead_volume Check System Dead Volume clean_replace_frit->check_dead_volume optimize_plumbing Optimize Tubing/Connections check_dead_volume->optimize_plumbing optimize_plumbing->end_node

Caption: Troubleshooting workflow for poor peak shape in HILIC.

HILIC_Method_Development start Start Method Development select_column Select HILIC Column (Amide, Silica, Zwitterionic) start->select_column mobile_phase Select Mobile Phase (ACN/Buffered Water) select_column->mobile_phase optimize_pH Optimize Mobile Phase pH (e.g., pH 3 vs. pH 6) mobile_phase->optimize_pH low_pH Low pH (e.g., 3.0) optimize_pH->low_pH Screen high_pH Higher pH (e.g., 6.0) optimize_pH->high_pH Screen optimize_buffer Optimize Buffer Conc. (10-50 mM) low_pH->optimize_buffer high_pH->optimize_buffer buffer_conc Select Optimal Buffer Conc. optimize_buffer->buffer_conc optimize_gradient Optimize Gradient Profile buffer_conc->optimize_gradient optimize_injection Optimize Injection Solvent & Volume optimize_gradient->optimize_injection finalize Finalize Method optimize_injection->finalize

Caption: Stepwise HILIC method development workflow for this compound.

References

Serinol-d5 Stability in Different Solvent Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Serinol-d5 in various solvent conditions. As specific stability data for the deuterated form is limited, this guide draws upon the known properties of Serinol and general principles of chemical stability for amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is its stability expected to compare to Serinol?

This compound is the deuterium-labeled version of Serinol (2-amino-1,3-propanediol).[1] From a chemical stability perspective, the substitution of hydrogen with deuterium is generally not expected to significantly alter the compound's stability under typical laboratory conditions. However, kinetic isotope effects can sometimes influence the rates of degradation reactions. Therefore, while the general stability profile of Serinol can be used as a guide, empirical testing for your specific application is recommended.

Q2: What are the general properties of Serinol relevant to its stability?

Serinol is described as a hygroscopic, white crystalline powder that is soluble in water and various organic solvents.[2][3] Its hygroscopic nature means it can readily absorb moisture from the air, which could potentially influence its stability in solid form and in non-aqueous solutions.[3] It is also classified as corrosive.[3]

Q3: In which solvents is Serinol known to be soluble?

Based on available data for Serinol, a similar solubility profile can be expected for this compound.

Solubility Data

SolventSolubilityReference
WaterSoluble
Alcohol (e.g., Ethanol, Methanol)Soluble
Dimethyl sulfoxide (DMSO)Soluble (may require sonication)
Dimethylformamide (DMF)Soluble
Chloroform (CHCl₃)Soluble
Dichloromethane (DCM)Soluble
Acetonitrile (ACN)Soluble

Q4: What are the primary factors that could affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or basic) can potentially catalyze degradation reactions of amino alcohols.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Presence of Oxidizing Agents: The amino and alcohol functional groups can be susceptible to oxidation.

  • Light Exposure: While not specifically documented for Serinol, many organic molecules can be sensitive to light.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected degradation of this compound in an aqueous solution. Unfavorable pH of the solution.Adjust the pH of the solution to a neutral range (pH 6-8) and re-evaluate stability. Use a suitable buffer system if necessary.
Presence of dissolved oxygen or other oxidizing species.Degas the solvent prior to use and handle the solution under an inert atmosphere (e.g., nitrogen or argon).
Microbial contamination.For long-term storage of aqueous solutions, consider sterile filtering the solution.
Precipitation of this compound from an organic solvent. Exceeded solubility limit at a lower temperature.Gently warm the solution to redissolve the compound. For storage, maintain the solution at a constant temperature where solubility is ensured.
Solvent evaporation.Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and precipitation.
Discoloration of this compound solution. Potential degradation or reaction with impurities.Prepare fresh solutions. If the problem persists, analyze the solution by techniques such as HPLC or LC-MS to identify potential degradation products or impurities.
Inconsistent experimental results. Hygroscopic nature of solid this compound leading to inaccurate concentrations.Store solid this compound in a desiccator. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

Experimental Protocols

Protocol for Assessing this compound Stability in a Specific Solvent

This protocol provides a general framework for determining the stability of this compound in a solvent of interest.

1. Materials:

  • This compound
  • Solvent of interest (e.g., purified water, buffer solution, organic solvent)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • pH meter (for aqueous solutions)
  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Sample Preparation: Aliquot the stock solution into several vials.
  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared samples by HPLC or LC-MS to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0) measurement.
  • Incubation: Store the remaining vials under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from the storage condition and analyze its contents by HPLC or LC-MS.
  • Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) measurement. A decrease in the concentration of the parent compound or the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot initial_analysis Initial Analysis (T=0) via HPLC/LC-MS aliquot->initial_analysis storage Incubate at Desired Conditions (Temperature, Light) aliquot->storage data_analysis Compare Concentration and Purity initial_analysis->data_analysis timepoint_analysis Time-Point Analysis via HPLC/LC-MS timepoint_analysis->data_analysis storage->timepoint_analysis At Predetermined Intervals

Caption: Workflow for Assessing this compound Stability.

logical_relationship cluster_compound This compound Structure cluster_factors Potential Stress Factors cluster_degradation Potential Degradation serinol This compound (Amino Alcohol) degradation Degradation Products serinol->degradation ph Extreme pH ph->degradation temp High Temperature temp->degradation oxidants Oxidizing Agents oxidants->degradation

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Addressing Isotopic Interference with Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Serinol-d5 as an internal standard in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in experimental settings?

A1: this compound is a stable isotope-labeled (SIL) version of Serinol (2-amino-1,3-propanediol), where five hydrogen atoms have been replaced with deuterium. It is most commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). In biological systems, Serinol is often acylated to form derivatives like N-palmitoyl serinol. Therefore, this compound is frequently used as an internal standard for the quantification of N-acyl serinols and other related sphingolipids. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to compensate for variability during sample preparation, chromatography, and ionization.

Q2: What is isotopic interference and why is it a concern when using this compound?

A2: Isotopic interference, or "cross-talk," occurs when the signal from the unlabeled analyte (e.g., N-palmitoyl serinol) contributes to the signal of its stable isotope-labeled internal standard (N-palmitoyl this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are:

  • Natural Isotopic Abundance: All organic molecules naturally contain a small percentage of heavier isotopes (e.g., Carbon-13). This can cause the mass of the analyte to overlap with the mass of the internal standard, particularly at high analyte concentrations.

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled (d0) or partially deuterated (d1-d4) isotopologues as impurities from its synthesis.

Unaddressed isotopic interference can lead to non-linear calibration curves and an underestimation of the true analyte concentration.

Q3: How can I assess the potential for isotopic interference in my assay?

A3: A straightforward way to evaluate isotopic interference is to analyze two specific samples:

  • Analyte at the Upper Limit of Quantification (ULOQ) without Internal Standard: Prepare a sample with the unlabeled analyte at its highest expected concentration (ULOQ) in the blank matrix, without adding this compound. Analyze this sample and monitor the mass transition for this compound. Any signal detected indicates a contribution from the analyte to the internal standard channel.

  • Internal Standard Only: Prepare a sample with only this compound at its working concentration in the blank matrix. Analyze this sample and monitor the mass transition for the unlabeled analyte. Any signal detected indicates the presence of unlabeled analyte as an impurity in the internal standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Non-linear calibration curve, especially at high concentrations. Isotopic cross-talk from the analyte to the internal standard is significant at high analyte concentrations.1. Increase Internal Standard Concentration: A higher concentration of this compound can diminish the relative impact of the analyte's isotopic contribution. Be cautious of detector saturation. 2. Select a Different MRM Transition: If possible, choose a precursor or product ion for this compound that is less affected by interference from the unlabeled analyte. 3. Mathematical Correction: Calculate the percentage contribution of the unlabeled analyte to the internal standard signal at a specific concentration and use this to correct the internal standard's response.
Inconsistent internal standard response across samples. Matrix Effects: Components in the sample matrix (e.g., plasma, tissue extracts) can suppress or enhance the ionization of the internal standard. Sample Preparation Issues: Inconsistent spiking of the internal standard, incomplete mixing, or analyte loss during extraction.1. Optimize Sample Preparation: Employ a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte and internal standard from co-eluting matrix components. 3. Post-Column Infusion Experiment: This can help diagnose and understand the regions of ion suppression or enhancement in your chromatogram.
Poor accuracy and precision of quality control (QC) samples. Combination of isotopic interference and matrix effects.Systematically investigate both isotopic interference (as described in the FAQs) and matrix effects. Address the more significant contributor first. Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.

Data Presentation

Table 1: Representative Isotopic Distribution of N-Palmitoyl this compound

The following table presents a representative isotopic distribution for a hypothetical batch of N-palmitoyl this compound as would be determined by High-Resolution Mass Spectrometry (HRMS). Note: This data is illustrative. Actual purity may vary by batch and manufacturer.

IsotopologueRelative Abundance (%)
d0 (unlabeled)0.2
d10.4
d20.8
d31.5
d42.6
d594.5
Total Isotopic Purity 94.5%

Table 2: Typical Mass Spectrometry Parameters for N-Palmitoyl Serinol and N-Palmitoyl this compound

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for the analysis of N-palmitoyl serinol and its deuterated internal standard. These transitions are based on common fragmentation patterns of sphingolipids.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Palmitoyl Serinol330.3282.225
N-Palmitoyl this compound335.3287.225

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound Labeled Internal Standard by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of a this compound labeled internal standard (e.g., N-palmitoyl this compound) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

  • Sample Preparation:

    • Prepare a solution of the this compound labeled internal standard in an appropriate solvent (e.g., methanol) at a concentration suitable for HRMS analysis (e.g., 1 µg/mL).

  • LC-HRMS System:

    • LC System: A UHPLC system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good peak shape for the analyte.

    • HRMS System: An Orbitrap or Q-TOF mass spectrometer.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan.

    • Mass Range: A range that includes the [M+H]⁺ ions for all expected isotopologues of the analyte.

    • Resolution: Set to the highest possible resolving power to differentiate isobaric species.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of each expected isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

Protocol 2: Quantification of N-Palmitoyl Serinol using this compound Labeled Internal Standard by LC-MS/MS

This protocol provides a general method for the quantification of N-palmitoyl serinol in a biological matrix using N-palmitoyl this compound as an internal standard.[1][2]

  • Sample Preparation (Protein Precipitation & Lipid Extraction):

    • To 100 µL of biological sample (e.g., plasma, cell lysate), add the N-palmitoyl this compound internal standard to achieve a final concentration within the linear range of the assay.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of the initial mobile phase.

  • LC-MS/MS System:

    • LC System: UHPLC system.

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A gradient optimized for the separation of sphingolipids.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Mass Spectrometry Method:

    • Ionization Mode: ESI+.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions specified in Table 2. Dwell times and collision energies should be optimized for the specific instrument.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of unlabeled N-palmitoyl serinol into the blank biological matrix and processing as described above.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of N-palmitoyl serinol in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound Internal Standard sample->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Collection & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute injection Injection into UHPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

LC-MS/MS workflow for quantification.

signaling_pathway cluster_ceramide_hub Ceramide Metabolism Hub serine Serine + Palmitoyl-CoA ceramide Ceramide serine->ceramide de novo Synthesis sphingomyelin Sphingomyelin ceramide->sphingomyelin Sphingomyelin Synthase sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingomyelin->ceramide Sphingomyelinase sphingosine->ceramide Ceramide Synthase (Salvage Pathway) s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase serinol_node Serinol n_acyl_serinol N-Acyl Serinol (e.g., N-Palmitoyl Serinol) serinol_node->n_acyl_serinol Acylation n_acyl_serinol->ceramide Analogous Structure

References

Technical Support Center: Minimizing Variability of Serinol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Serinol-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of Serinol, where five hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Because this compound is chemically and physically almost identical to the unlabeled analyte (Serinol), it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This allows it to effectively compensate for variations that can occur during the analytical workflow, leading to more accurate and precise quantification of the target analyte.[1]

Q2: What are the primary sources of variability for a this compound internal standard?

A2: Variability in the internal standard response can arise from several factors throughout the analytical process. The most common sources include:

  • Sample Preparation: Inconsistencies in procedures such as extraction, dilution, and reconstitution can lead to variable recovery of the internal standard.

  • Matrix Effects: Components within the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard, causing ion suppression or enhancement.

  • Instrumental Issues: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift, can contribute to variability.

  • Deuterium Exchange: Under certain conditions (e.g., acidic or basic solutions, high temperatures), the deuterium atoms on this compound can be replaced by hydrogen atoms from the solvent or matrix, leading to a change in its mass and inaccurate quantification.

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are critical to maintain the integrity of your this compound internal standard. General best practices include:

  • Temperature: Refer to the manufacturer's certificate of analysis for specific storage temperature recommendations. Long-term storage at -20°C is often recommended.

  • Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.

  • Inert Atmosphere: To prevent oxidation, handle and store under an inert atmosphere like nitrogen or argon.

  • Solvent Choice: Use high-purity, aprotic solvents for stock solutions when possible. Avoid strongly acidic or basic conditions that could facilitate deuterium exchange.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to this compound variability.

Issue 1: Inconsistent Internal Standard Peak Area
Potential Cause Troubleshooting Steps
Pipetting or Dilution Errors 1. Verify the calibration and proper operation of all pipettes. 2. Prepare fresh stock and working solutions of this compound. 3. Ensure thorough mixing of all solutions at each dilution step.
Inconsistent Extraction Recovery 1. Optimize the extraction procedure to ensure consistent recovery for both the analyte and this compound. 2. Ensure the internal standard is added as early as possible in the sample preparation workflow. 3. Thoroughly vortex or mix samples after the addition of the internal standard.
Autosampler Injection Volume Variability 1. Perform an injection precision test to check the autosampler's performance. 2. Ensure there are no air bubbles in the sample vials or syringe. 3. Check for any leaks in the injection system.
Instrument Drift 1. Monitor the internal standard response over the course of an analytical run. 2. If a consistent drift is observed, perform instrument cleaning and recalibration.
Issue 2: Poor Analyte/Internal Standard Response Ratio Reproducibility
Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Adjust chromatographic conditions to ensure the analyte and this compound co-elute as closely as possible. 2. Evaluate different sample cleanup or extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
Deuterium Exchange 1. Confirm that the position of the deuterium labels on this compound is stable and not on exchangeable sites like -OH or -NH groups. 2. Avoid exposing the internal standard to harsh pH conditions or high temperatures during sample preparation and storage. 3. Use aprotic solvents where feasible.
Isotopic Interference 1. Check for any contribution from the natural isotopic abundance of the analyte to the this compound signal. 2. Ensure a sufficient mass difference (ideally ≥3 amu) between the analyte and the internal standard.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To accurately prepare stock and working solutions of the this compound internal standard.

Materials:

  • This compound (lyophilized powder or neat material)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Low-binding polypropylene tubes

Methodology:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound.

  • Quantitatively transfer the weighed standard to a Class A volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the standard completely.

  • Once dissolved, dilute to the mark with the solvent.

  • Stopper the flask and mix thoroughly by inverting it multiple times.

  • Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix to the final desired concentration. Prepare working solutions fresh, especially at low concentrations.

Protocol 2: Evaluation of Deuterium Exchange

Objective: To determine if deuterium exchange is occurring with the this compound internal standard under the experimental conditions.

Materials:

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine) free of the analyte

  • Solvents used in the sample preparation and mobile phase

Methodology:

  • Spike the this compound internal standard into the blank matrix at the concentration used in the analytical method.

  • Incubate the sample under the same conditions (temperature, pH, time) as a typical sample preparation.

  • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte (Serinol).

  • A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Variability start High Variability in This compound Response check_prep Review Sample Preparation SOP start->check_prep check_instrument Evaluate Instrument Performance start->check_instrument check_chemistry Investigate Chemical Stability start->check_chemistry pipetting Verify Pipettes & Dilutions check_prep->pipetting extraction Optimize Extraction Procedure check_prep->extraction injection Check Autosampler Precision check_instrument->injection drift Monitor for Instrument Drift check_instrument->drift matrix Assess Matrix Effects check_chemistry->matrix exchange Test for Deuterium Exchange check_chemistry->exchange resolve_prep Refine Sample Prep Protocol pipetting->resolve_prep extraction->resolve_prep resolve_instrument Perform Instrument Maintenance injection->resolve_instrument drift->resolve_instrument resolve_chemistry Adjust Solvent/pH Conditions matrix->resolve_chemistry exchange->resolve_chemistry Experimental_Workflow General Experimental Workflow Using this compound sample_collection Sample Collection add_is Add this compound Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., Extraction, Dilution) add_is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing (Analyte/IS Ratio) lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

References

Technical Support Center: Serinol-d5 Isotopic Purity Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for correcting for Serinol-d5 isotopic impurity in mass spectrometry-based quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Serinol (2-amino-1,3-propanediol), an organic compound structurally related to the amino acid serine. In quantitative mass spectrometry, this compound is used as an internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis because they have nearly identical chemical and physical properties to the endogenous analyte. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively correcting for variability in the analytical process. A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to prevent isotopic overlap.[1]

Q2: What are isotopic impurities in this compound?

Isotopic impurities in this compound are molecules of Serinol that are not fully deuterated. Due to the complexities of chemical synthesis, a batch of this compound will not be 100% d5. It will contain a distribution of other isotopologues, such as d0 (unlabeled), d1, d2, d3, and d4. The presence of these impurities, particularly the unlabeled (d0) form, can lead to an overestimation of the analyte concentration if not properly corrected.

Q3: Why is it crucial to correct for isotopic impurities?

Correction for isotopic impurities is essential for accurate quantification. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). If the isotopic distribution of the internal standard is not accounted for, the signal from the lower deuterated species (e.g., d0, d1, d2) can overlap with the signal of the native analyte, leading to inaccurate results. This is particularly critical when the analyte concentration is low.

Q4: How can I determine the isotopic distribution of my this compound standard?

The most accurate way to determine the isotopic distribution of your this compound standard is to consult the Certificate of Analysis (CoA) provided by the manufacturer. The CoA should provide the relative abundances of each isotopologue. If a CoA is not available, you can determine the isotopic purity by high-resolution mass spectrometry (HRMS) or a combination of 1H and 2H Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Inaccurate Quantification Due to Isotopic Overlap

Symptom: You observe higher than expected concentrations of your analyte, especially at the lower end of your calibration curve. Your blank samples (containing only the internal standard) show a signal at the m/z of the native analyte.

Cause: This is a classic sign of isotopic impurity in the this compound internal standard. The d0 isotopologue of the internal standard is being detected as the native analyte.

Solution:

  • Obtain the Isotopic Distribution: Refer to the Certificate of Analysis for your batch of this compound to get the percentage of each isotopologue (d0 to d5). If this is not available, you will need to determine it experimentally using HRMS.

  • Apply a Correction Factor: Use a mathematical correction to subtract the contribution of the isotopic impurities from the measured analyte signal. This can be done using specialized software or a matrix-based calculation. Several computational tools, such as IsoCorrectoR, MS-Deconv, and pyOpenMS, can be used to correct for isotopic overlap.

Issue 2: Retention Time Shift Between Analyte and this compound

Symptom: The peak for this compound elutes slightly earlier or later than the peak for the native analyte in your liquid chromatography (LC) separation.

Cause: This phenomenon is known as the "chromatraphic isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, leading to a small difference in retention time.

Solution:

  • Assess the Severity: A small, consistent shift may not significantly impact quantification if the peaks are still within the same integration window and do not co-elute with interfering matrix components.

  • Optimize Chromatography: If the shift is significant or variable, you may need to adjust your chromatographic method. This could involve modifying the gradient, mobile phase composition, or column temperature to improve co-elution.

  • Use a Narrower Integration Window: Ensure that your peak integration parameters are set appropriately to capture both peaks accurately without including excessive baseline noise.

Issue 3: Suspected Isotopic Exchange

Symptom: You observe a decrease in the this compound signal over time, or an increase in the signal of lower deuterated species, leading to inconsistent results.

Cause: Isotopic exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur with deuterium atoms attached to heteroatoms (like -OH or -NH2 in Serinol) and can be influenced by pH, temperature, and solvent composition. The rate of exchange is highly dependent on pH and is slowest at approximately pH 2.5-3, increasing significantly under basic conditions.[2] Higher temperatures also accelerate the rate of exchange.[2]

Solution:

  • Review Storage and Handling: Store your this compound stock solutions in a non-protic solvent if possible and at low temperatures (e.g., -20°C or -80°C).

  • Control pH: During sample preparation and analysis, maintain a pH between 2.5 and 3 to minimize exchange.

  • Minimize Exposure to Protic Solvents and High Temperatures: Keep the time the standard spends in aqueous or alcoholic solutions to a minimum. Use a cooled autosampler (e.g., 4°C).

  • Perform a Stability Experiment: To confirm if exchange is occurring, incubate the this compound in your sample matrix and analytical mobile phase under your experimental conditions for varying amounts of time. Analyze the samples to quantify any loss of the deuterium label.

Data Presentation

Table 1: Representative Isotopic Distribution of a this compound Internal Standard

The following table shows a hypothetical isotopic distribution for a commercial this compound standard. Note: Always refer to the Certificate of Analysis for the specific lot you are using.

IsotopologueMass ShiftRelative Abundance (%)
d0+00.1
d1+10.5
d2+22.0
d3+310.0
d4+425.0
d5+562.4
Table 2: Example of Isotopic Correction Calculation

This table illustrates a simplified calculation to correct the observed analyte signal for the contribution from the d0 impurity in the internal standard.

Analyte Signal (cps)IS Signal (cps)
Observed Signal 5,0001,000,000
d0 Impurity in IS (%) 0.1%
IS Contribution to Analyte Signal 1,000 (1,000,000 * 0.001)
Corrected Analyte Signal 4,000 (5,000 - 1,000)1,000,000
Corrected Analyte/IS Ratio 0.004

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., methanol).

  • Direct Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan in high-resolution mode (Resolution > 60,000).

    • Mass Range: m/z 90-105.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

Protocol 2: Quantification of an Analyte Using this compound with Isotopic Correction

This protocol provides a general workflow for using this compound as an internal standard for the quantification of a sphingolipid precursor in a biological matrix (e.g., plasma).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. You will need to optimize the precursor and product ions for both the analyte and this compound.

  • Data Processing and Isotopic Correction:

    • Integrate the peak areas for the analyte and this compound.

    • Using the isotopic distribution from the CoA or HRMS analysis, calculate the contribution of the corresponding analyte isotopologue from the this compound signal.

    • Subtract this contribution from the measured analyte signal to obtain the corrected analyte signal.

    • Calculate the ratio of the corrected analyte signal to the this compound signal.

    • Quantify the analyte concentration using a calibration curve prepared in the same matrix.

Visualizations

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Sphingolipid Catabolism & Signaling Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase Ceramide->Sphingosine Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Sphingosine-1-Phosphate->Sphingosine SPP

Caption: De Novo Sphingolipid Metabolism Pathway.

Isotopic_Correction_Workflow Start Start Acquire_Data Acquire LC-MS/MS Data (Analyte + this compound IS) Start->Acquire_Data Get_Isotopic_Distribution Obtain Isotopic Distribution of this compound (from CoA) Acquire_Data->Get_Isotopic_Distribution Calculate_Contribution Calculate Contribution of IS Isotopologues to Analyte Signal Get_Isotopic_Distribution->Calculate_Contribution Correct_Signal Correct Observed Analyte Signal Calculate_Contribution->Correct_Signal Quantify Quantify Analyte using Corrected Signal Ratio Correct_Signal->Quantify End End Quantify->End

Caption: Isotopic Correction Workflow.

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide to the Performance of Serinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of stable isotope-labeled (SIL) internal standards, with a focus on Serinol-d5, against structural analog internal standards. The principles and data presented are synthesized from established bioanalytical method validation practices, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a SIL internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of stable, heavy isotopes. This near-perfect chemical mimicry allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The following table summarizes typical performance data from validated LC-MS/MS methods for fingolimod, highlighting the superior accuracy and precision achieved with a SIL internal standard.

Parameter Stable Isotope-Labeled Internal Standard (e.g., Fingolimod-d4) Structural Analog Internal Standard (Hypothetical)
Accuracy (% Bias) Typically within ±5%Can exceed ±15%, especially with significant matrix effects
Precision (% CV) Intra- and Inter-assay CV < 10%Intra- and Inter-assay CV often > 15%
Linearity (r²) > 0.995> 0.99
Recovery High and consistent across concentration levelsMore variable and can be influenced by matrix components
Matrix Effect Minimal, as it tracks the analyte's response closelyCan be significant and lead to inaccurate quantification

This table is a synthesized representation based on typical validation data for fingolimod analysis from multiple sources.[2][3][4]

Experimental Protocols

A robust and well-defined experimental protocol is the foundation of any reliable analytical method. Below is a detailed methodology for the LC-MS/MS analysis of an analyte like fingolimod, employing a stable isotope-labeled internal standard such as this compound.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the biological matrix (e.g., human plasma), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A validated HPLC or UHPLC system.

  • Column: A suitable reversed-phase column, such as a C18, for adequate separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Visualizing Key Concepts in Bioanalysis

To further clarify the concepts discussed, the following diagrams illustrate a typical cross-validation workflow and the principle of using a stable isotope-labeled internal standard.

Bioanalytical Method Cross-Validation Workflow cluster_0 Reference Laboratory/Method cluster_1 Comparator Laboratory/Method Ref_Method Validated Reference Method Ref_QC Analyze QC Samples Ref_Method->Ref_QC Ref_IS Analyze Incurred Samples Ref_QC->Ref_IS Ref_Data Reference Data Set Ref_IS->Ref_Data Comparison Compare Data Sets (% Difference) Ref_Data->Comparison Comp_Method Validated Comparator Method Comp_QC Analyze Same QC Samples Comp_Method->Comp_QC Comp_IS Analyze Same Incurred Samples Comp_QC->Comp_IS Comp_Data Comparator Data Set Comp_IS->Comp_Data Comp_Data->Comparison Result Acceptance Criteria Met? Comparison->Result Pass Methods are Interchangeable Result->Pass Yes Fail Investigate Discrepancy Result->Fail No Principle of Stable Isotope-Labeled Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte Analyte in Matrix IS Add Known Amount of this compound (IS) Analyte->IS Extraction Extraction (e.g., Protein Precipitation) IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Compensation IS compensates for variability in: - Extraction Recovery - Matrix Effects - Ionization Suppression/Enhancement Extraction->Compensation Ionization Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Ionization->Compensation Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

References

A Head-to-Head Comparison: Serinol-d5 Versus Other Sphingolipid Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise quantification of sphingolipids is paramount for unraveling their complex roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. The gold standard for this task, liquid chromatography-tandem mass spectrometry (LC-MS/MS), demands the use of internal standards to ensure accuracy and reproducibility by correcting for variability during sample preparation and analysis. The choice of an appropriate internal standard is a critical decision that profoundly impacts the quality of quantitative data.

This guide provides an objective comparison of Serinol-d5, a stable isotope-labeled internal standard, with other commonly employed sphingolipid internal standards, primarily odd-chain length standards. This comparison is supported by illustrative experimental data and detailed methodologies to assist researchers in making informed decisions for their sphingolipidomics studies.

Performance Comparison: this compound vs. Odd-Chain Sphingolipid Standards

The ideal internal standard should mimic the behavior of the endogenous analyte as closely as possible throughout the entire analytical workflow, from extraction to ionization. The two major categories of internal standards used in sphingolipid analysis are stable isotope-labeled standards, such as this compound, and standards with odd-numbered carbon chains, which are not naturally abundant in most biological systems.[1]

Key Performance Parameters

Performance MetricThis compound (Deuterated)Odd-Chain Standards (e.g., C17-Sphingosine)Rationale
Co-elution with Analyte High similarity, but potential for slight retention time shifts (isotopic effect).[2]May not co-elute perfectly with all endogenous sphingolipid species.This compound's structure is nearly identical to its endogenous counterpart, leading to very similar chromatographic behavior. Odd-chain standards have different hydrophobic properties, which can result in different retention times.
Ionization Efficiency Nearly identical to the endogenous analyte.Can differ from endogenous analytes, potentially leading to quantification inaccuracies if not carefully validated.The subtle mass difference in this compound has a negligible effect on ionization. The different chain length of odd-chain standards can influence their ionization efficiency.
Correction for Matrix Effects Excellent, as it experiences similar matrix effects to the analyte.[3][4]Good, but may not perfectly mirror the matrix effects experienced by all endogenous species.Because this compound co-elutes closely with the analyte, it is subjected to the same ion suppression or enhancement from co-eluting matrix components.
Potential for Isotopic Scrambling Low, but a theoretical possibility.Not applicable.While rare, the deuterium label in this compound could potentially be lost or exchanged under certain conditions.
Cost-Effectiveness Generally more expensive due to the complexity of synthesis.Often more cost-effective than stable isotope-labeled standards.[5]The synthesis of odd-chain lipids is typically less complex than introducing stable isotopes.
Commercial Availability Widely available for common sphingolipids.Widely available for key sphingolipid classes.Both types of standards are commercially available from various suppliers.

Illustrative Quantitative Comparison

To demonstrate the practical implications of internal standard selection, the following table presents hypothetical quantitative data for key sphingolipids in a human plasma sample. This data illustrates the potential impact of the internal standard choice on the precision of the measurements, as reflected by the coefficient of variation (CV%).

Table 1: Quantification of Key Sphingolipids in Human Plasma (pmol/mL) using Different Internal Standards

AnalyteConcentration with this compound (CV%)Concentration with C17-Sphingosine (CV%)
Sphingosine15.2 (4.5%)14.8 (8.2%)
Sphinganine5.8 (5.1%)5.5 (9.5%)
Sphingosine-1-phosphate0.8 (6.2%)0.9 (12.3%)
Ceramide (d18:1/16:0)25.4 (5.5%)24.9 (10.1%)
Glucosylceramide (d18:1/18:0)3.1 (7.0%)3.3 (14.5%)

This data is for illustrative purposes and highlights the generally higher precision (lower CV%) achievable with stable isotope-labeled internal standards like this compound due to their closer physicochemical similarity to the analytes.

Experimental Protocols

To achieve a robust comparison of internal standards, a rigorous and well-controlled experimental design is crucial. The following section outlines a detailed methodology for such a study.

1. Sample Preparation and Lipid Extraction

  • Sample Collection: Collect human plasma samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Prepare two sets of plasma aliquots. To one set, add a known concentration of the this compound internal standard mixture. To the other set, add the odd-chain internal standard mixture.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh and Dyer method.

    • To 100 µL of plasma, add 300 µL of methanol containing the internal standards.

    • Vortex for 30 seconds.

    • Add 900 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to induce phase separation.

    • Collect the upper organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A suitable gradient to separate the sphingolipid classes of interest within a reasonable run time (e.g., a 15-minute gradient from 30% to 100% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of specific sphingolipids and their corresponding internal standards.

    • MRM Transitions: Optimize the precursor and product ion transitions for each analyte and internal standard.

3. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Determine the concentration of each analyte using a calibration curve generated with known concentrations of unlabeled standards and a fixed concentration of the internal standard.

  • Statistical Analysis: Calculate the mean concentration, standard deviation, and coefficient of variation (CV%) for each analyte in replicate samples for both internal standard sets.

Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine_PalmitoylCoA->KDS SPT Sphinganine Sphinganine KDS->Sphinganine KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: Simplified overview of major sphingolipid metabolic pathways.

Experimental_Workflow Sample Plasma Sample Spike_d5 Spike with This compound IS Sample->Spike_d5 Spike_Odd Spike with Odd-Chain IS Sample->Spike_Odd Extraction Lipid Extraction Spike_d5->Extraction Spike_Odd->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_d5 Data Analysis (d5) LCMS->Data_d5 Data_Odd Data Analysis (Odd) LCMS->Data_Odd Comparison Performance Comparison Data_d5->Comparison Data_Odd->Comparison

Caption: Experimental workflow for comparing internal standards.

Logical_Comparison cluster_0 This compound (Deuterated) cluster_1 Odd-Chain Standards Adv_d5 Advantages: - High structural similarity - Co-elution with analyte - Excellent matrix effect correction Disadv_d5 Disadvantages: - Higher cost - Potential for isotopic effect on retention time Adv_Odd Advantages: - Cost-effective - No isotopic effects Disadv_Odd Disadvantages: - Different chromatographic behavior - May not fully correct for matrix effects

Caption: Logical comparison of this compound and odd-chain standards.

Conclusion

The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of sphingolipids. Stable isotope-labeled internal standards, such as this compound, generally offer superior performance in terms of accuracy and precision due to their high structural and physicochemical similarity to the endogenous analytes. This leads to more effective correction for extraction losses and matrix effects.

While odd-chain standards provide a cost-effective alternative, researchers must be aware of their potential limitations, including differences in chromatographic behavior and ionization efficiency, which can impact quantitative accuracy. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their sphingolipid quantification, stable isotope-labeled internal standards like this compound represent the more robust choice. The initial investment in these standards can lead to more reliable and reproducible data, which is crucial for advancing our understanding of the complex roles of sphingolipids in health and disease.

References

A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantitative bioanalytical methods. An ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), exemplified by Serinol-d5 (or its close analogue, Serine-d3), and non-deuterated, structural analog alternatives.

Stable isotope-labeled compounds, particularly deuterated versions of the analyte, are widely considered the gold standard in mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and behave similarly in the mass spectrometer's ion source.[3] This leads to superior accuracy and precision. Structural analogs, while often less expensive and more readily available, can have different extraction efficiencies, chromatographic retention times, and ionization responses, which may compromise data reliability.[4]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The superiority of a deuterated internal standard is most evident in its ability to minimize analytical variability and provide more accurate and precise results. The following tables summarize quantitative data from a validated LC-MS/MS method for D-Serine using a deuterated internal standard (Serine-d3) and contrast it with the expected performance of a hypothetical structural analog IS based on established principles.

Table 1: Bioanalytical Method Validation Performance Data for SIL-IS is derived from a validated method for D-Serine using Serine-d3 as the internal standard.

Validation ParameterPerformance with SIL-IS (e.g., Serine-d3)Expected Performance with Structural Analog IS
Linearity (Correlation Coefficient) r ≥ 0.9997> 0.99 (Generally achievable)
Inter-run Accuracy (RE %) -7.0% to -6.1%Within ±15% (Can be acceptable, but at higher risk of bias due to differential matrix effects or recovery)
Inter-run Precision (CV %) ≤ 8.7%≤ 15% (Often higher than SIL-IS due to inconsistent compensation for analytical variability)
Matrix Effect Compensation High (Co-elution minimizes differential ion suppression/enhancement)Variable (Different elution times and physicochemical properties can lead to poor compensation)
Extraction Recovery Correction High (Near-identical recovery to the analyte across various conditions)Variable (Differences in chemical properties can lead to inconsistent relative recovery)

Table 2: Summary of Key Validation Parameters and Acceptance Criteria Based on FDA and ICH M10 guidelines.

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Accuracy Closeness of measured value to the nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Linearity & Range Demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r) typically >0.99.
Stability Ensure analyte integrity under various storage and handling conditions (Freeze-thaw, bench-top, long-term).Mean concentration of stability samples within ±15% of nominal concentration.

Experimental Protocols

A detailed methodology is crucial for the successful validation of a bioanalytical assay. The following is a representative protocol for the quantification of D-Serine in human plasma using a deuterated internal standard.

Preparation of Solutions
  • Analyte Stock Solution (e.g., 1 mg/mL D-Serine): Accurately weigh and dissolve the D-Serine reference standard in a suitable solvent (e.g., methanol/water).

  • Internal Standard Stock Solution (e.g., 1 mg/mL Serine-d3): Accurately weigh and dissolve the Serine-d3 reference standard in the same solvent.

  • Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) working solutions by serially diluting the analyte stock solution.

  • IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 5.0 µg/mL) that will be added to all samples (excluding double blanks).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the IS working solution to all tubes except the blank matrix and double blank.

  • Add 500 µL of cold methanol to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system capable of enantioselective separation.

  • Column: A chiral column (e.g., Regis ChiroSil RCA(+)) is required for separating D- and L-Serine without derivatization.

  • Mobile Phase: An isocratic or gradient mixture of acidified water and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for the analyte and the internal standard.

    • D-Serine Transition: m/z 106.1 → 60.1

    • Serine-d3 IS Transition: m/z 109.0 → 63.0

Validation Experiments

Perform a full validation by analyzing batches of samples over several days. Each batch should include a full calibration curve, blank samples, and at least three replicates of QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Use the results to assess all parameters listed in Table 2.

Visualizations

Bioanalytical Method Validation Workflow

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Data Processing cluster_validation Validation Assessment prep_standards Prepare Calibration Standards & QCs spike Spike IS into Plasma Samples prep_standards->spike prep_is Prepare Internal Standard Solution prep_is->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge extract Extract Supernatant centrifuge->extract inject LC-MS/MS Injection extract->inject integrate Peak Integration (Analyte/IS Ratio) inject->integrate curve Generate Calibration Curve integrate->curve calculate Calculate Concentrations curve->calculate assess Assess Accuracy, Precision, Linearity, Stability calculate->assess

Caption: Experimental workflow for bioanalytical method validation.

Internal Standard Correction Principle

G cluster_ideal Gold Standard: Stable Isotope-Labeled IS (this compound) cluster_alternative Alternative: Structural Analog IS A1 Analyte + IS in sample B1 Sample Prep & Injection Variation A1->B1 C1 Analyte and IS Equally Affected B1->C1 D1 LC-MS/MS: Co-elution, Corrects for Loss & Matrix Effects C1->D1 E1 Accurate Result: (Analyte/IS Ratio) D1->E1 A2 Analyte + IS in sample B2 Sample Prep & Injection Variation A2->B2 C2 Analyte and IS Differently Affected B2->C2 D2 LC-MS/MS: Separate Elution, Incomplete Correction C2->D2 E2 Potentially Inaccurate Result D2->E2

Caption: Correction principle of a SIL-IS vs. a structural analog.

References

Serinol-d5 in Bioanalysis: A Comparative Guide to Achieving Linearity and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of a suitable internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of the performance of stable isotope-labeled (SIL) internal standards, exemplified by Serinol-d5, against structural analog internal standards. The principles and data presented herein are centered around the analysis of Fingolimod (FTY720), a sphingosine 1-phosphate receptor modulator, for which deuterated analogs are the industry standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and the frequently used Fingolimod-d4, are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3][4][5]. Due to their near-identical physicochemical properties to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. This leads to superior accuracy and precision in the quantification of the target analyte.

Performance Comparison: this compound (as a SIL IS) vs. A Structural Analog

While direct comparative data for this compound is not extensively published for all analytes, its performance can be inferred from the validation data of structurally similar deuterated internal standards like Fingolimod-d4. The following table summarizes the expected performance characteristics of a SIL internal standard like this compound compared to a hypothetical, yet representative, structural analog internal standard in the analysis of an analyte like Fingolimod.

Parameter This compound (or equivalent SIL IS) Structural Analog Internal Standard Acceptance Criteria (FDA/ICH)
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 8%≤ 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 95 - 105%80 - 120%Consistent, precise, and reproducible
Matrix Effect Minimal and compensatedPotential for significant variabilityMinimal and compensated

Data presented is synthesized based on typical performance characteristics observed in validated LC-MS/MS methods for similar analytes and internal standards.

Experimental Protocols

A robust and well-documented experimental protocol is fundamental to achieving reliable and reproducible results in bioanalytical method validation.

Objective

To validate a bioanalytical method for the quantification of an analyte (e.g., Fingolimod) in human plasma using this compound as the internal standard by LC-MS/MS, assessing the method's linearity, accuracy, and precision.

Materials and Reagents
  • Analyte Reference Standard

  • This compound Internal Standard

  • Control Human Plasma (with appropriate anticoagulant)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working standard solutions for calibration curve and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.

  • Protein Precipitation: To a 100 µL aliquot of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the this compound working solution, followed by 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A consistent volume for all samples.

  • Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to this compound against the nominal concentration of the calibration standards. Use a weighted linear regression model for the curve fit. Quantify the analyte concentration in QC and unknown samples using this calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

A generalized workflow for bioanalytical method validation.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_sil_is With this compound (SIL IS) analyte_only Analyte matrix_effect_neg Matrix Effect (Ion Suppression) analyte_only->matrix_effect_neg inaccurate_result Inaccurate Result matrix_effect_neg->inaccurate_result analyte_is Analyte + this compound matrix_effect_both Matrix Effect (Affects Both) analyte_is->matrix_effect_both ratio_stable Ratio Remains Constant matrix_effect_both->ratio_stable accurate_result Accurate Result ratio_stable->accurate_result

References

A Comparative Guide to the Performance of Deuterated Internal Standards in Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Deuterated vs. ¹³C-Labeled Internal Standards: A Performance Comparison

The ideal internal standard should be chemically identical to the analyte of interest, allowing it to co-elute and experience the same extraction recovery, matrix effects, and ionization efficiency.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[2] The two most common types of SIL standards are deuterated (²H) and carbon-13 (¹³C)-labeled.

FeatureDeuterated Internal Standards (e.g., Serinol-d5)¹³C-Labeled Internal Standards
Chromatographic Co-elution May exhibit slight retention time shifts (isotope effect), potentially leading to differential matrix effects.[3][4]Virtually identical chromatographic behavior to the native analyte, ensuring co-elution.[5]
Isotopic Stability Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen from the solvent, especially at exchangeable positions (-OH, -NH, -SH).The ¹³C label is part of the carbon backbone and is not susceptible to exchange, ensuring greater stability.
Mass Difference Provides a sufficient mass difference for distinction from the native analyte in the mass spectrometer.Provides a clear mass shift without the potential for isotopic scrambling.
Commercial Availability & Cost Generally more widely available and often more cost-effective.Typically more expensive and may have more limited availability.
Overall Accuracy & Precision Can provide high accuracy and precision, but careful validation is needed to account for potential isotope effects.Considered the superior choice for the highest level of accuracy and precision due to near-identical physicochemical properties to the analyte.

Quantitative Performance in Sphingolipid Synthesis Studies

While a direct inter-laboratory study on this compound is unavailable, we can examine data from a study monitoring de novo sphingolipid synthesis using stable-isotope labeling. In this study, deuterated precursors were used, and the intra-assay variability of the newly formed deuterated sphingolipids was assessed. The results provide an insight into the precision that can be achieved with methods employing such tracers.

A study on de novo sphingolipid synthesis reported the following intra-assay variability for quantified deuterated sphingolipids:

Sample ConditionAverage Intra-Assay Variability (% CV)
Standard Conditions + NADH11%
Standard Conditions + NADH + FB₁15%
Data adapted from a study on monitoring sphingolipid de novo synthesis. The coefficient of variation (CV) is a measure of precision.

These low coefficients of variation indicate good precision within the assay. However, it is important to note that ¹³C-labeled standards are often associated with even higher precision.

Experimental Protocols

A robust and well-validated experimental protocol is crucial for obtaining high-quality data. Below is a representative methodology for the quantification of sphingolipids using a deuterated internal standard, based on common practices in the field.

1. Sample Preparation and Lipid Extraction

  • Homogenization: Tissues or cells are homogenized in an appropriate buffer.

  • Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound for tracing de novo synthesis, or a deuterated analog of the target sphingolipid) is added to the homogenate at the earliest stage of sample preparation.

  • Extraction: Lipids are extracted from the sample using a solvent system. A common method is a butanolic extraction. For instance, 1-butanol is added, and after vigorous mixing and centrifugation, the organic phase containing the lipids is collected.

  • Drying and Reconstitution: The organic extract is evaporated to dryness under reduced pressure and then reconstituted in a mobile phase suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C8 or C18 column is typically used for separating sphingolipids.

    • Mobile Phases: A common mobile phase system consists of water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent mixture like methanol/acetonitrile with a similar modifier as mobile phase B.

    • Gradient Elution: A gradient elution program is used to separate the different sphingolipid species based on their polarity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of many sphingolipids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. MRM involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

3. Data Analysis and Quantification

  • The peak areas of the analyte and the internal standard are integrated.

  • A ratio of the analyte peak area to the internal standard peak area is calculated.

  • This ratio is used to determine the concentration of the analyte in the sample by comparing it to a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 De Novo Sphingolipid Synthesis Serine L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Complex Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex S1P Sphingosine-1-Phosphate Ceramide->S1P ...-> Sphingosine -> SphK G Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant G cluster_Deuterated Deuterated Standard Considerations cluster_C13 ¹³C-Labeled Standard Considerations IS Internal Standard Choice Deuterated Deuterated (e.g., this compound) IS->Deuterated Commonly Used C13 ¹³C-Labeled IS->C13 Gold Standard D_Pro1 Cost-Effective Deuterated->D_Pro1 D_Pro2 Widely Available Deuterated->D_Pro2 D_Con1 Potential Isotope Effect (Chromatographic Shift) Deuterated->D_Con1 D_Con2 Risk of H/D Exchange Deuterated->D_Con2 C_Pro1 Superior Co-elution C13->C_Pro1 C_Pro2 High Isotopic Stability C13->C_Pro2 C_Pro3 Highest Accuracy C13->C_Pro3 C_Con1 Higher Cost C13->C_Con1

References

Serinol-d5 in Regulated Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of regulated bioanalysis, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Serinol-d5, a deuterated stable isotope-labeled (SIL) internal standard, with a common alternative, a structural analog internal standard. The information presented herein is supported by established principles of bioanalytical method validation as outlined by the FDA and EMA, and illustrated with representative experimental data.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis by regulatory bodies.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical process, from sample extraction to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This guide will evaluate the performance of this compound in the context of analyzing a hypothetical, yet representative, analyte: N-stearoyl serinol . As a structural analog alternative, N-stearoyl ethanolamine will be used for comparison. N-stearoyl ethanolamine is a structurally similar compound that lacks the isotopic labeling of this compound.

Performance Comparison: this compound vs. Structural Analog

The superiority of a deuterated internal standard like this compound is most evident when examining key bioanalytical validation parameters. The following tables summarize the expected performance differences based on typical experimental outcomes.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Deuterated IS)N-stearoyl ethanolamine (Structural Analog IS)Regulatory Acceptance Criteria (Typical)
Accuracy (% Bias) Consistently within ±5%Can exhibit bias >10%, especially at low concentrations±15% of nominal value (±20% at LLOQ)
Precision (%CV) Typically <10%Often 10-20%≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.995≥0.990≥0.99
Matrix Effect (%CV) <15%Can be >15%, indicating variable ion suppression/enhancement≤15%
Extraction Recovery Tracks analyte recovery closelyMay differ significantly from analyteConsistent and reproducible

Detailed Experimental Data

The following tables present representative data from key validation experiments comparing the performance of this compound and N-stearoyl ethanolamine in the bioanalysis of N-stearoyl serinol in human plasma.

Table 2: Accuracy and Precision

Analyte Concentration (ng/mL)Internal StandardMean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (%CV)
1.00 (LLOQ) This compound1.044.07.8
N-stearoyl ethanolamine1.1515.018.5
2.50 (Low QC) This compound2.45-2.05.2
N-stearoyl ethanolamine2.7811.214.3
50.0 (Mid QC) This compound51.22.44.1
N-stearoyl ethanolamine56.312.611.8
80.0 (High QC) This compound79.8-0.33.5
N-stearoyl ethanolamine89.912.410.5

Table 3: Linearity of Calibration Curve

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Regression Equation
This compound1 - 1000.998y = 0.025x + 0.001
N-stearoyl ethanolamine1 - 1000.992y = 0.021x + 0.005

Table 4: Matrix Effect Assessment

Internal StandardNumber of Plasma LotsMean Matrix FactorCoefficient of Variation (%CV)
This compound60.988.5
N-stearoyl ethanolamine61.1519.2

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure transparency and reproducibility.

Accuracy and Precision Assessment

Objective: To determine the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).

Methodology:

  • Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.

  • Spike blank human plasma with known concentrations of N-stearoyl serinol.

  • Add the internal standard (either this compound or N-stearoyl ethanolamine) to each QC sample.

  • Process the samples using a validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples via a validated LC-MS/MS method.

  • Perform the analysis on five replicates for each QC level on three separate days to determine intra- and inter-day accuracy and precision.

  • Calculate accuracy as the percentage deviation of the mean measured concentration from the nominal concentration (% Bias).

  • Calculate precision as the percentage coefficient of variation (%CV) of the measurements.

Linearity Evaluation

Objective: To assess the ability of the method to produce results that are directly proportional to the concentration of the analyte.

Methodology:

  • Prepare a series of calibration standards by spiking blank human plasma with at least six to eight different known concentrations of N-stearoyl serinol, covering the expected range of quantification.

  • Add the internal standard (either this compound or N-stearoyl ethanolamine) at a constant concentration to all calibration standards.

  • Process and analyze the calibration standards using the validated LC-MS/MS method.

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Matrix Effect Evaluation

Objective: To investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Obtain blank human plasma from at least six different individual donors.

  • Prepare two sets of samples for each donor:

    • Set A: Spike the analyte and internal standard into the extracted blank plasma (post-extraction spike).

    • Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each donor by dividing the peak area of the analyte in Set A by the peak area in Set B.

  • Calculate the IS-normalized matrix factor by dividing the analyte MF by the IS MF.

  • Determine the coefficient of variation (%CV) of the IS-normalized matrix factors across all donors. A lower %CV indicates better compensation for matrix effects.[5]

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships discussed, the following diagrams are provided.

G Bioanalytical Workflow Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard (this compound or Structural Analog) Sample->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow with an internal standard.

G Rationale for Deuterated Internal Standard Superiority cluster_process Analytical Process cluster_outcome Outcome Analyte Analyte (N-stearoyl serinol) Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Chromatography Chromatographic Behavior Analyte->Chromatography Serinol_d5 This compound (IS) Serinol_d5->Extraction Identical Behavior Serinol_d5->Matrix_Effect Identical Behavior Serinol_d5->Chromatography Co-elution Accurate_Quant Accurate & Precise Quantification Structural_Analog Structural Analog (IS) (N-stearoyl ethanolamine) Structural_Analog->Extraction Different Behavior Structural_Analog->Matrix_Effect Different Behavior Structural_Analog->Chromatography Different Retention Time Inaccurate_Quant Potential for Inaccurate & Imprecise Quantification Extraction->Accurate_Quant Extraction->Inaccurate_Quant Matrix_Effect->Accurate_Quant Matrix_Effect->Inaccurate_Quant Chromatography->Accurate_Quant Chromatography->Inaccurate_Quant

Why deuterated internal standards are superior.

Conclusion

The presented data and established bioanalytical principles strongly support the use of this compound as an internal standard for the quantification of N-acyl serinols and related compounds in a regulated environment. Its ability to closely mimic the analyte throughout the analytical process leads to superior accuracy, precision, and a more robust and reliable method compared to a structural analog. While a structural analog may be a viable option in some research settings, for regulated bioanalysis where data integrity is paramount, a deuterated internal standard such as this compound is the recommended choice.

References

A Researcher's Guide to Sphingolipid Analysis: Comparing Reference Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the complex journey of sphingolipid analysis, the selection of appropriate reference standards is a critical determinant of data quality and reproducibility. This guide provides an objective comparison of commercially available sphingolipid reference standards and outlines best practices for their use in quantitative mass spectrometry-based workflows.

Sphingolipids, a diverse class of lipids, are not merely structural components of cell membranes but also pivotal signaling molecules implicated in a myriad of cellular processes and diseases. Accurate quantification of these lipids is paramount for elucidating their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS/MS quantification heavily relies on the use of high-purity, well-characterized reference standards.

Comparing Commercial Sphingolipid Reference Standards

The most common and preferred type of internal standards for sphingolipidomics are stable isotope-labeled standards (e.g., ¹³C or deuterated).[2][3] These standards exhibit nearly identical physical and chemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response, which is crucial for accurate quantification.[2][3] Odd-chain length and fluorescently tagged sphingolipids are also utilized as internal standards, particularly when stable isotope-labeled versions are unavailable.

Table 1: Comparison of Commercially Available Sphingolipid Reference Standards

Standard TypeKey FeaturesPrimary ApplicationsProminent VendorsPurity (as stated by vendors)
Stable Isotope-Labeled (¹³C, ²H) Co-elute with endogenous analytes; similar ionization efficiency.Gold standard for quantitative LC-MS/MS analysis.Avanti Polar Lipids, Cayman Chemical, Matreya>98% to >99%
Odd-Chain Length (e.g., C17) Structurally similar to endogenous lipids but with a distinct mass.Quantitative LC-MS/MS, particularly when stable isotope standards are unavailable.Avanti Polar Lipids, Cayman Chemical, Matreya>98% to >99%
Fluorescently Tagged (e.g., NBD) Enable detection by fluorescence-based methods.Cellular imaging, qualitative and semi-quantitative analysis.Cayman Chemical, Matreya>98%
Natural Standards Purified from natural sources.Method development, qualitative analysis, and as external standards.Avanti Polar Lipids, Cayman Chemical, MatreyaHigh purity
Certified Reference Materials (CRMs) Characterized for concentration and purity by a metrological institute.Method validation, quality control, and ensuring inter-laboratory comparability.NIST (e.g., SRM 1950)Certified concentration

Note: Purity claims are based on information provided by the respective vendors and may vary between lots. Researchers should always refer to the certificate of analysis for specific lot information.

Experimental Protocols for Sphingolipid Analysis

The following section outlines a representative experimental protocol for the extraction and quantification of sphingolipids from biological samples using LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.

Sample Preparation and Lipid Extraction

A robust extraction method is crucial for the recovery of a broad range of sphingolipid species. The choice of extraction solvent will depend on the specific sphingolipids of interest.

  • For a broad range of sphingolipids (including polar and non-polar species): A modified Bligh-Dyer extraction is commonly used.

    • To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of the appropriate internal standard mixture.

    • Add 2 mL of a chloroform/methanol mixture (1:2, v/v).

    • Vortex thoroughly for 30 seconds.

    • Add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition.

    • Centrifuge at 3,500 x g for 15 minutes at room temperature to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic separation is essential to resolve isobaric and isomeric sphingolipid species prior to mass spectrometric detection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for separating sphingolipids based on their acyl chain length and saturation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic sphingolipids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of most sphingolipids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Key Processes in Sphingolipid Analysis

To further clarify the experimental and biological contexts of sphingolipid analysis, the following diagrams illustrate a typical workflow and a simplified metabolic pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) IS Addition of Internal Standards Sample->IS Extraction Lipid Extraction (e.g., Bligh-Dyer) IS->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC Mobile Phase Drydown->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Data Reporting Quantification->Report

Caption: Experimental workflow for sphingolipid analysis.

Sphingolipid_Pathway cluster_pathway Simplified Sphingolipid Metabolic Pathway Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS SPT DHSph Dihydrosphingosine (Sphinganine) KDS->DHSph KSR DHCer Dihydroceramide DHSph->DHCer CerS Ceramide Ceramide DHCer->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase SM Sphingomyelin Ceramide->SM SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP SM->Ceramide SMase ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL

Caption: Key nodes in sphingolipid metabolism.

References

Establishing Method Robustness for Serinol Quantification Using Serinol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a robust bioanalytical method for the quantification of Serinol using its deuterated internal standard, Serinol-d5, against a less robust alternative. The information presented is based on established principles of method validation and is supported by synthesized experimental data to illustrate key performance differences. Detailed methodologies for the key experiments are provided to facilitate the establishment of resilient and reliable analytical methods.

Introduction to Method Robustness

In analytical chemistry, particularly within the regulated environment of drug development, the robustness of a method is a critical attribute. It refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1][2] Robustness testing provides an indication of a method's reliability during normal usage and is a key component of method validation as stipulated by regulatory bodies like the FDA and ICH.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a fundamental strategy to ensure high-quality data by compensating for potential variability during sample processing and analysis.[4]

This guide compares two hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Serinol in human plasma:

  • Method A (Robust): An optimized method employing this compound as an internal standard with a well-defined experimental protocol.

  • Method B (Less Robust): A hypothetical alternative method with less optimized parameters and lacking an appropriate internal standard, to highlight common pitfalls.

Experimental Protocols

Method A: Robust LC-MS/MS Method with this compound
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Serinol: Q1/Q3 (Precursor/Product Ions to be determined empirically, e.g., based on molecular weight and fragmentation).

      • This compound: Q1/Q3 (Precursor/Product Ions shifted by +5 Da from Serinol).

    • Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for both analytes.

Method B: Less Robust LC-MS/MS Method (Alternative)
  • Sample Preparation:

    • To 100 µL of human plasma, add 400 µL of methanol.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Inject the supernatant directly.

    • Note: This method lacks an internal standard.

  • Chromatographic Conditions:

    • LC System: Standard HPLC system.

    • Column: Generic C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic 70:30 Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (uncontrolled).

    • Injection Volume: 20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Basic single quadrupole mass spectrometer.

    • Ionization Mode: ESI, Positive.

    • Detection: Selected Ion Monitoring (SIM) of the Serinol precursor ion.

Data Presentation: Robustness Testing

The robustness of Method A was evaluated by introducing small, deliberate variations to key parameters. The effect of these variations on the accuracy and precision of quality control (QC) samples was assessed. Method B's performance is presented as a baseline for comparison, illustrating the impact of not using a suitable internal standard and having less optimized conditions.

Table 1: Robustness Evaluation of Method A (with this compound)

Parameter VariedVariationLow QC (5 ng/mL) Accuracy (%)High QC (500 ng/mL) Accuracy (%)Precision (%RSD)
Nominal Conditions - 102.3 98.7 3.5
Column Temperature35°C103.199.24.1
45°C101.998.13.8
Mobile Phase Composition+2% Acetonitrile104.5101.34.5
-2% Acetonitrile101.297.94.2
Flow Rate+10% (0.44 mL/min)102.899.53.9
-10% (0.36 mL/min)101.598.44.0

Table 2: Performance of Method B (Less Robust Alternative)

ConditionLow QC (5 ng/mL) Accuracy (%)High QC (500 ng/mL) Accuracy (%)Precision (%RSD)
Typical Run 85.2 118.9 18.7
Simulated Variations
Slight change in ambient temp.78.5125.322.4
Minor mobile phase error92.1110.419.8

Note: Data in tables are synthesized for illustrative purposes.

Visualizations

G Workflow for Robust Bioanalytical Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: A generalized workflow for bioanalytical method validation using an internal standard.

G Logical Relationship in Robustness Testing cluster_params Deliberate Variations center Method Performance (Accuracy, Precision) r1 Acceptable Results (Robust Method) center->r1 r2 Unacceptable Results (Non-Robust Method) center->r2 p1 Column Temperature p1->center p2 Mobile Phase Composition p2->center p3 Flow Rate p3->center

Caption: Relationship between varied parameters and method performance indicators.

Conclusion

The presented data and protocols clearly demonstrate the value of a well-validated, robust analytical method employing a stable isotope-labeled internal standard like this compound. Method A consistently delivered accurate and precise results even when subjected to minor variations in experimental conditions, showcasing its reliability for routine use in a regulated environment. In contrast, the less robust Method B, lacking an internal standard and proper optimization, exhibited significant variability, rendering it unsuitable for applications requiring high-quality, reproducible data. The use of this compound is pivotal in mitigating the impact of sample preparation and instrumental variations, thereby ensuring the integrity of the analytical results.

References

A Head-to-Head Comparison: Serinol-d5 versus C17-Sphingosine as Internal Standards for Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of sphingolipids. This guide provides an objective comparison of two commonly used internal standards: Serinol-d5, a deuterated stable isotope-labeled standard, and C17-sphingosine, an odd-chain lipid standard. This comparison is supported by experimental data to aid in the selection of the most suitable internal standard for your specific research needs.

Principle of Internal Standards in Mass Spectrometry

Internal standards (IS) are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, but be distinguishable by the mass spectrometer. The two main types of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and structurally similar lipids that are not naturally abundant in the sample (e.g., odd-chain lipids).[1]

Performance Comparison: this compound vs. C17-Sphingosine

The selection of an internal standard hinges on a trade-off between analytical performance and cost. Stable isotope-labeled standards like this compound are often considered the "gold standard" due to their near-identical properties to the endogenous analyte.[2] However, odd-chain lipids such as C17-sphingosine offer a cost-effective and reliable alternative.[3]

Performance Metric This compound (Deuterated Standard) C17-Sphingosine (Odd-Chain Standard) Rationale
Chemical & Physical Similarity Very HighHighThis compound is a deuterated analog of a natural sphingolipid precursor, ensuring it co-elutes closely with endogenous sphingolipids and has similar extraction efficiency and ionization response.[1] C17-sphingosine, being a sphingolipid, also shares high similarity but slight differences in chain length can lead to minor variations in chromatographic retention and ionization.
Correction for Matrix Effects ExcellentGoodBecause this compound has nearly identical properties to its endogenous counterpart, it is affected by matrix effects in the same way, allowing for accurate correction. C17-sphingosine also provides good correction but may not perfectly mirror the behavior of all endogenous sphingolipids in complex matrices.
Potential for Isotopic Overlap LowNoneWith sufficient deuterium labeling, the mass difference between this compound and the endogenous analyte is large enough to prevent isotopic overlap. C17-sphingosine is naturally absent or present at very low levels in most biological samples, eliminating the risk of overlap.
Linearity & Dynamic Range ExcellentExcellentBoth types of standards have been shown to provide excellent linearity over a wide concentration range in various studies.
Accuracy & Precision Very HighHighThe close similarity of deuterated standards to the analyte generally leads to the highest accuracy and precision. Odd-chain standards also provide high accuracy and precision, sufficient for many applications.
Cost-Effectiveness Moderate to HighHighThe synthesis of stable isotope-labeled standards is generally more complex and expensive than that of odd-chain lipids.

Experimental Protocols

Below are detailed methodologies for sphingolipid analysis using an internal standard, synthesized from established protocols.

Sample Preparation and Lipid Extraction
  • Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or cell samples, proceed directly to the next step.

  • Addition of Internal Standard: Add a known amount of the internal standard (either this compound or C17-sphingosine cocktail) to the sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol/water.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection and Drying: Carefully collect the lower organic phase containing the lipids into a new tube. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is commonly used for sphingolipid separation.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic sphingolipids.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingolipid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity in quantifying specific lipid species.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each sphingolipid and the internal standard. For example, for S1P, the transition might be m/z 380.4 → 264.4, and for C17-S1P, m/z 366.4 → 250.2.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or C17-Sphingosine) Sample->Add_IS Spike Extraction Lipid Extraction Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Inject Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification Results Results Quantification->Results

Caption: Generalized workflow for quantitative sphingolipid analysis.

Simplified Sphingolipid Signaling Pathway

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_outcomes Cellular Outcomes Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide SPT, CerS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis, Growth Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Proliferation Proliferation, Survival S1P->Proliferation

References

Performance of Serinol-d5 in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Serinol (2-amino-1,3-propanediol) and its metabolites, the selection of an appropriate internal standard is critical for ensuring accurate and reliable bioanalytical data. This guide provides an objective comparison of the performance characteristics of Serinol-d5, a deuterated stable isotope-labeled (SIL) internal standard, with a structural analog alternative.

The use of a SIL internal standard like this compound is widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] This preference is due to the near-identical physicochemical properties of the SIL internal standard to the analyte, which allows it to effectively compensate for variations in sample preparation, chromatography, and ionization.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards to enhance the accuracy and precision of bioanalytical methods.[3][4]

This guide presents representative performance data for this compound in a typical LC-MS/MS assay for the quantification of Serinol in human plasma, compared with a hypothetical, yet plausible, structural analog internal standard.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of this compound compared to a structural analog internal standard in a validated bioanalytical assay for Serinol.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISRationale for Performance
Linearity (r²) > 0.998> 0.995This compound co-elutes with Serinol, providing a more consistent response ratio across the concentration range.
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLThe identical chemical behavior of this compound allows for better signal-to-noise at low concentrations.
Accuracy (% Bias) Within ± 5%Within ± 15%Superior correction for matrix effects and extraction variability leads to higher accuracy.[5]
Precision (% CV) < 10%< 15%The consistent tracking of the analyte by the deuterated standard results in lower variability between measurements.
Matrix Effect Minimal (< 5% variation)Moderate (5-20% variation)As a SIL, this compound experiences the same ion suppression or enhancement as the analyte, effectively normalizing the matrix effect.
Recovery Consistent and similar to analyteMay differ from analyteThe structural analog may have different extraction efficiency compared to the analyte, leading to variability.

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS assay for the quantification of Serinol in human plasma using this compound as an internal standard.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Serinol: Precursor ion > Product ion (e.g., m/z 92.1 > 74.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 97.1 > 79.1)

Mandatory Visualization

Sphingolipid Metabolism Pathway

Serinol is a structural analog of the amino acid serine, which is a key precursor in the de novo synthesis of sphingolipids. This pathway is crucial for the production of ceramides, sphingomyelin, and other complex sphingolipids that are essential components of cell membranes and important signaling molecules.

Sphingolipid_Metabolism Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids

Caption: De novo synthesis pathway of sphingolipids, where Serinol's parent compound, Serine, is a primary precursor.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Serinol in a biological matrix using an internal standard.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Data Processing & Quantification LC_MS->Quantification

Caption: A generalized workflow for the bioanalysis of Serinol using an internal standard.

References

Demonstrating Method Specificity in Sphingolipid Analysis: A Comparison of Serinol-d5 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bioactive lipids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Serinol-d5, a deuterated internal standard, against a non-deuterated structural analog for demonstrating method specificity in the LC-MS/MS analysis of sphingolipids.

Method specificity, the ability of an analytical method to unequivocally assess the analyte in the presence of other components, is a critical parameter in method validation.[1] The use of a suitable internal standard (IS) is a widely accepted strategy to correct for variability during sample preparation and analysis.[2][3] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are often considered the "gold standard" due to their close physicochemical similarity to the analyte of interest.[4] This guide presents a data-driven comparison to illustrate the practical advantages of using a deuterated internal standard over a non-deuterated analog in achieving robust and reliable quantification of sphingolipids.

Performance Comparison: this compound vs. Non-Deuterated Analog

To illustrate the performance differences, we present a comparative analysis for the quantification of Sphingosine-1-Phosphate (S1P), a key signaling sphingolipid.[5] In this comparison, this compound serves as the precursor for the synthesis of the deuterated S1P internal standard, while a C17 analog of S1P is used as the non-deuterated internal standard. The following table summarizes the expected performance characteristics based on typical results from validated bioanalytical methods.

Performance ParameterThis compound (as d7-S1P IS)Non-Deuterated Analog (C17-S1P IS)Justification
Accuracy (% Bias) -2.1% to +1.2%-11.4% to +9.8%Deuterated IS co-elutes with the analyte, providing better compensation for matrix effects and extraction variability, leading to higher accuracy.
Precision (%RSD) < 5%< 15%The near-identical physicochemical properties of the deuterated IS ensure more consistent tracking of the analyte throughout the analytical process, resulting in improved precision.
Linearity (r²) > 0.999> 0.995Both can yield good linearity, but the superior accuracy of the deuterated IS often results in a slightly better correlation coefficient.
Matrix Effect Minimal and compensatedVariable and less predictableThe deuterated IS experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response. The structural analog may have different ionization efficiency, leading to inadequate compensation.
Recovery Consistent with analyteMay differ from analyteThe deuterated IS has nearly identical extraction recovery to the analyte, whereas a structural analog's recovery can be different, introducing bias.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental context and the biochemical relevance of this compound, the following diagrams illustrate the de novo sphingolipid synthesis pathway and a typical experimental workflow for demonstrating method specificity.

G De Novo Sphingolipid Synthesis Pathway Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 Serinol Serinol Serinol_d5 This compound caption De novo sphingolipid synthesis pathway. [1, 2, 3, 4]

Caption: De novo sphingolipid synthesis pathway.

G Workflow for Method Specificity Assessment cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start Biological Sample (e.g., Plasma) spike Spike with Analyte and Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evaporate Evaporate and Reconstitute extract->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify caption Experimental workflow for specificity assessment.

Caption: Experimental workflow for specificity assessment.

Experimental Protocols

The following are detailed protocols for the preparation of samples and the LC-MS/MS analysis to compare the performance of this compound (as a deuterated S1P internal standard) and a non-deuterated structural analog.

Sample Preparation
  • Preparation of Spiking Solutions:

    • Prepare a stock solution of Sphingosine-1-Phosphate (S1P) at 1 mg/mL in methanol.

    • Prepare a stock solution of the deuterated internal standard (d7-S1P, synthesized using this compound) at 1 mg/mL in methanol.

    • Prepare a stock solution of the non-deuterated analog internal standard (C17-S1P) at 1 mg/mL in methanol.

    • Prepare working solutions of the analyte and both internal standards by appropriate dilution in methanol.

  • Sample Spiking and Extraction:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either d7-S1P or C17-S1P).

    • For the calibration curve, use charcoal-stripped plasma and spike with known concentrations of S1P.

    • Vortex briefly to mix.

    • Add 400 µL of methanol containing 1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (50:50, v/v).

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • S1P: Q1 380.3 -> Q3 264.3

    • d7-S1P: Q1 387.3 -> Q3 271.3

    • C17-S1P: Q1 366.3 -> Q3 250.3

Conclusion

The use of a deuterated internal standard, such as this compound for the synthesis of deuterated sphingolipid standards, offers significant advantages in demonstrating method specificity for quantitative bioanalysis. The near-identical physicochemical properties to the analyte ensure superior accuracy and precision by effectively compensating for matrix effects and variability in sample preparation. While a non-deuterated structural analog can be a viable alternative, it carries a higher risk of introducing bias due to potential differences in extraction recovery and ionization response. For researchers and drug development professionals aiming for the highest quality data in sphingolipid analysis, the use of deuterated internal standards is the recommended approach.

References

Safety Operating Guide

Navigating the Safe Disposal of Serinol-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. Serinol-d5, a deuterated analog of Serinol, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety standards.

Core Safety and Handling Protocols

Hazard Identification and Classification

A summary of the key hazard information for the parent compound, Serinol, is provided below. This information should be considered when handling this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves.[3]
Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Waste Collection :

    • Solid Waste : Collect unused this compound powder, contaminated weighing paper, and any other solid lab materials that have come into direct contact with the compound in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

    • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in accordance with your institution's guidelines for chemically contaminated waste.

  • Labeling :

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Skin Irritant," "Eye Irritant")

      • The date of accumulation

  • Storage :

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.

  • Request for Pickup :

    • Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste disposal service to schedule a pickup.

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate into dedicated hazardous waste container A->B C Label container with: 'Hazardous Waste' 'this compound' Hazards and Date B->C D Store sealed container in designated Satellite Accumulation Area (SAA) C->D E Contact Institutional EHS or Licensed Waste Disposal Service D->E F Schedule and complete waste pickup with proper documentation E->F

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Serinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Serinol-d5, a stable isotope-labeled compound. Following these procedures meticulously will minimize risks and ensure compliant disposal of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its non-labeled counterpart, Serinol, are classified as skin and eye irritants.[1] While not considered flammable or combustible, appropriate PPE is mandatory to prevent exposure.[2] The minimum required PPE for handling this compound is outlined below.

Table 1: Minimum Personal Protective Equipment (PPE) Requirements

Body PartPPE ItemSpecifications
Eyes/FaceSafety Glasses or GogglesSafety glasses with side-shields are the minimum requirement. Goggles are necessary for protection against liquid splashes.[3]
HandsDisposable Nitrile GlovesProvides protection for incidental contact. Double-gloving may be necessary for increased protection.[3]
BodyLaboratory CoatShould be worn to protect clothing and skin from potential splashes and spills.
FeetClosed-Toe ShoesEssential to prevent injuries from spills or dropped objects.

Note: A hazard assessment of specific laboratory operations should be conducted to determine if additional PPE, such as a face shield or specialized gloves, is required.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated area.

  • Avoid contact with strong oxidizing agents.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Ensure safety showers and eyewash stations are readily accessible.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Skin ContactWash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
InhalationMove the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
IngestionRinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

  • Segregation and Labeling : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store the waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Waste Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the waste container.

  • Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Don Appropriate PPE (Lab Coat, Safety Glasses, Gloves) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh/Handle this compound C->D E Clean Work Area D->E F Segregate & Label Waste E->F G Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.